molecular formula C9H10BrNO2 B1318393 3-((4-Bromophenyl)amino)propanoic acid CAS No. 90561-83-4

3-((4-Bromophenyl)amino)propanoic acid

Cat. No.: B1318393
CAS No.: 90561-83-4
M. Wt: 244.08 g/mol
InChI Key: MRQMMZRTPYMDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Bromophenyl)amino)propanoic acid is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-bromoanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-1-3-8(4-2-7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQMMZRTPYMDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589452
Record name N-(4-Bromophenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90561-83-4
Record name N-(4-Bromophenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-((4-Bromophenyl)amino)propanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 3-((4-Bromophenyl)amino)propanoic Acid

Disclaimer: Publicly available experimental data for this compound is limited. This guide has been compiled using data from structurally analogous compounds and established principles of organic chemistry. Predicted data should be confirmed experimentally.

Introduction

This compound, also known as N-(4-bromophenyl)-β-alanine, is an amino acid derivative with significant potential in synthetic and medicinal chemistry. Its structure incorporates three key functional groups: a brominated aromatic ring, a secondary amine, and a carboxylic acid. This unique combination makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and novel peptide structures. The bromine atom provides a reactive handle for cross-coupling reactions, the secondary amine and carboxylic acid allow for peptide bond formation and other derivatizations, and the overall aryl propionic acid scaffold is a known feature in various biologically active compounds. This document provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and its potential applications for researchers in drug discovery and organic synthesis.

Chemical and Physical Properties

Quantitative experimental data for this specific molecule is not widely reported. The following tables summarize its basic identifiers and predicted physical and spectroscopic properties based on its chemical structure and data from its isomers.

Table 2.1: Compound Identification
IdentifierValue
IUPAC Name This compound
Synonyms N-(4-bromophenyl)-β-alanine
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol [1][2]
CAS Number Not explicitly assigned in searched literature.
SMILES C1=CC(=CC=C1NCCC(=O)O)Br
InChI InChI=1S/C9H10BrNO2/c10-7-1-3-8(4-2-7)11-5-6-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Table 2.2: Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Physical Form SolidBased on isomers and related compounds.[1]
Melting Point Not reportedThe related compound N-(4-bromophenyl)-N-carboxyethyl-β-alanine melts at 138.5–139.5 °C.[3][4]
Boiling Point Not reportedLikely to decompose upon heating.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).General prediction for similar amino acids.

Spectroscopic Profile (Predicted)

No experimental spectra are available in the searched literature. The following profile is predicted based on the molecular structure.

Table 3.1: Predicted Spectroscopic Data
TechniquePredicted Characteristics
¹H NMR ~11.0-12.0 ppm: broad singlet, 1H (COOH).~7.3-7.5 ppm: doublet, 2H (aromatic CH ortho to Br).~6.6-6.8 ppm: doublet, 2H (aromatic CH ortho to NH).~4.5-5.5 ppm: broad singlet, 1H (NH).~3.4-3.6 ppm: triplet, 2H (-NH-CH₂ -).~2.5-2.7 ppm: triplet, 2H (-CH₂ -COOH).
¹³C NMR ~173-175 ppm: (C=O).~145-147 ppm: (Aromatic C-NH).~130-132 ppm: (Aromatic CH ortho to Br).~114-116 ppm: (Aromatic CH ortho to NH).~110-112 ppm: (Aromatic C-Br).~45-48 ppm: (-NH-CH₂ -).~33-35 ppm: (-CH₂ -COOH).
IR Spectroscopy 3300-2500 cm⁻¹: Very broad (O-H stretch of carboxylic acid).~3350 cm⁻¹: (N-H stretch).~1700 cm⁻¹: Strong (C=O stretch).~1600, ~1500 cm⁻¹: (Aromatic C=C stretch).~1070 cm⁻¹: (C-Br stretch).
Mass Spectrometry Molecular Ion (M⁺): m/z 243/245 in ~1:1 ratio (due to ⁷⁹Br and ⁸¹Br isotopes).Key Fragments: Loss of COOH (m/z 198/200), cleavage of propanoic acid chain.

Synthesis and Reactivity

Proposed Synthesis

This compound can be synthesized via a Michael addition reaction between 4-bromoaniline and acrylic acid. This is a common and effective method for the formation of β-amino acids from primary aromatic amines.

Synthesis_Workflow reagent1 4-Bromoaniline reaction Michael Addition (e.g., Reflux in H₂O or solvent-free) reagent1->reaction reagent2 Acrylic Acid reagent2->reaction product This compound reaction->product Purification (Recrystallization)

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from methodologies used for structurally similar compounds.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromoaniline (1.0 eq) and acrylic acid (1.1 eq). The reaction can be run neat or with water as a solvent.

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-120 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If performed in water, the product may precipitate. If run neat, add water or a dilute acidic solution (e.g., 1M HCl) to precipitate the product and wash away unreacted aniline.

  • Purification: Filter the crude solid product and wash thoroughly with cold water. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

  • Characterization: Dry the purified product under vacuum and characterize using NMR, IR, and mass spectrometry to confirm its structure and purity.

Chemical Reactivity and Applications

The molecule's three functional groups are key to its reactivity and utility as a synthetic intermediate.

Reactivity_Diagram center_mol This compound fg1 Carboxylic Acid (-COOH) center_mol->fg1 fg2 Secondary Amine (-NH-) center_mol->fg2 fg3 Bromophenyl (-C₆H₄Br) center_mol->fg3 app1 Esterification Amidation fg1->app1 enables app2 Further Alkylation Acylation fg2->app2 enables app3 Suzuki, Stille, Buchwald Cross-Coupling Reactions fg3->app3 enables

Caption: Key functional groups and associated chemical reactivity pathways.

  • Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides, allowing for its incorporation into larger molecules or for the modification of its pharmacokinetic properties.

  • Secondary Amine: Can undergo acylation or further alkylation. Its nucleophilicity is lower than a primary amine but is still reactive.

  • Bromophenyl Group: The bromine atom is a key site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the attachment of a wide variety of substituents (alkyl, aryl, alkynyl groups), making it an invaluable tool for creating libraries of compounds for structure-activity relationship (SAR) studies.[5]

Potential Biological Activity

While no specific biological studies have been reported for this compound, its structural motifs suggest potential areas of interest for drug development professionals.

  • Anti-inflammatory Activity: Many aryl propionic acid derivatives are well-known Non-Steroidal Anti-inflammatory Drugs (NSAIDs), such as Ibuprofen and Naproxen.[6] These compounds typically act by inhibiting cyclooxygenase (COX) enzymes. It is plausible that this molecule could serve as a scaffold for novel anti-inflammatory agents.

  • Antimicrobial Activity: A recent study on structurally similar 3-((4-hydroxyphenyl)amino)propanoic acid derivatives reported potent, broad-spectrum antimicrobial activity against multidrug-resistant bacteria and fungi, including MRSA and Candida auris.[7][8] This suggests that the N-phenyl-β-alanine scaffold is a promising platform for the development of new antimicrobial agents.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. The following guidance is based on data for its isomer, 3-amino-3-(4-bromophenyl)propanoic acid, and should be used with caution.[2]

Table 6.1: GHS Hazard Information (Based on Isomer)
HazardClassificationPrecautionary Statements
Skin Irritation Category 2H315: Causes skin irritation.
Eye Irritation Category 2H319: Causes serious eye irritation.
Respiratory Irritation Category 3H335: May cause respiratory irritation.
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
  • Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • First Aid:

    • Skin Contact: Wash immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Always consult a complete, compound-specific SDS before handling and perform a risk assessment for any new experimental procedure.

References

Navigating the Landscape of 3-((4-Bromophenyl)amino)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Niche Chemical Entity for Researchers, Scientists, and Drug Development Professionals

The compound 3-((4-Bromophenyl)amino)propanoic acid presents a unique structure for exploration in various scientific domains. However, a notable ambiguity exists in its nomenclature within chemical databases, often leading to confusion with its isomer, 3-Amino-3-(4-bromophenyl)propanoic acid. This guide aims to clarify this distinction, provide comprehensive data on the more extensively documented isomer, and present a plausible synthetic pathway for the title compound, alongside a conceptual framework for its potential application in drug discovery.

Clarification of Chemical Identity

It is crucial to distinguish between two closely related isomers:

  • 3-Amino-3-(4-bromophenyl)propanoic acid: Here, both the amino group (-NH2) and the 4-bromophenyl group are attached to the same carbon atom (the third carbon) of the propanoic acid chain. This isomer is well-documented and commercially available.

This guide will focus on providing the available data for the documented isomer, 3-Amino-3-(4-bromophenyl)propanoic acid (CAS Number: 39773-47-2) , while offering a scientifically grounded, theoretical approach to the synthesis of the user-requested, yet less characterized, this compound.

Core Identifiers and Physicochemical Properties

The following table summarizes the key identifiers and properties for 3-Amino-3-(4-bromophenyl)propanoic acid .

Identifier TypeValueSource
CAS Number 39773-47-2[1][2][3]
Molecular Formula C9H10BrNO2[1][2]
Molecular Weight 244.08 g/mol [1][2]
IUPAC Name 3-amino-3-(4-bromophenyl)propanoic acid[1][2]
Canonical SMILES C1=CC(=CC=C1C(CC(=O)O)N)Br[2]
InChI Key RBOUYDUXPMAYMJ-UHFFFAOYSA-N[2]
Appearance Solid[1]
Synonyms beta-amino-4-bromo-benzenepropanoic acid, 3-(p-bromophenyl)-dl-beta-alanine[1]

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the reviewed literature, a plausible route can be conceptualized based on established methods for the synthesis of N-aryl-β-alanine derivatives. The following represents a generalized, representative methodology.

Proposed Synthesis of this compound via Michael Addition

This proposed synthesis involves the conjugate addition of 4-bromoaniline to an acrylic acid ester, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Step 1: Michael Addition of 4-Bromoaniline to Ethyl Acrylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-bromoaniline in a suitable solvent such as ethanol.

  • Addition of Reactant: To this solution, add 1.1 equivalents of ethyl acrylate.

  • Catalysis (Optional): The reaction can be catalyzed by a weak base, such as triethylamine (0.1 equivalents), to facilitate the addition.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ethyl 3-((4-bromophenyl)amino)propanoate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 3-((4-bromophenyl)amino)propanoate

  • Reaction Setup: The purified ester from Step 1 is dissolved in a mixture of ethanol and water in a round-bottom flask.

  • Hydrolysis: An excess of a base, such as sodium hydroxide (2-3 equivalents), is added to the solution.

  • Reaction Conditions: The mixture is stirred at room temperature or gently heated for 2-4 hours until the ester is fully hydrolyzed, as monitored by TLC.

  • Work-up: After cooling the reaction mixture, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: The aqueous layer is then acidified to a pH of approximately 4-5 with a dilute acid, such as 1M hydrochloric acid, which will cause the product to precipitate.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system.

Visualizing the Workflow and Potential Applications

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow Proposed Synthesis of this compound cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis 4-Bromoaniline 4-Bromoaniline Michael_Addition Michael Addition (Ethanol, Reflux) 4-Bromoaniline->Michael_Addition Ethyl_Acrylate Ethyl_Acrylate Ethyl_Acrylate->Michael_Addition Crude_Ester Crude Ethyl 3-((4-Bromophenyl)amino)propanoate Michael_Addition->Crude_Ester Purification1 Column Chromatography Crude_Ester->Purification1 Pure_Ester Pure Ester Intermediate Purification1->Pure_Ester Hydrolysis Base Hydrolysis (NaOH, EtOH/H2O) Pure_Ester->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Final_Product This compound Acidification->Final_Product Purification2 Recrystallization Final_Product->Purification2 Pure_Product Pure Final Product Purification2->Pure_Product

Caption: Proposed two-step synthesis of this compound.

General Drug Discovery and Development Workflow

As no specific biological activity or signaling pathway has been documented for this compound, the following diagram illustrates a general workflow for how a novel chemical entity like this would be evaluated in a drug discovery program.[4][5][6][7][8]

Drug_Discovery_Workflow General Drug Discovery and Development Pipeline Target_Identification Target Identification and Validation Compound_Screening Compound Screening (e.g., High-Throughput Screening) Target_Identification->Compound_Screening Hit_to_Lead Hit-to-Lead Identification Compound_Screening->Hit_to_Lead Lead_Optimization Lead Optimization (Medicinal Chemistry) Hit_to_Lead->Lead_Optimization Preclinical_Studies Preclinical Studies (In vitro & In vivo) Lead_Optimization->Preclinical_Studies IND_Application Investigational New Drug (IND) Application Preclinical_Studies->IND_Application Clinical_Trials Clinical Trials (Phase I, II, III) IND_Application->Clinical_Trials NDA_Submission New Drug Application (NDA) Submission Clinical_Trials->NDA_Submission FDA_Review Regulatory Review and Approval NDA_Submission->FDA_Review Post_Market Post-Market Surveillance (Phase IV) FDA_Review->Post_Market

Caption: A generalized workflow for drug discovery and development.[4][5][6][7][8]

References

3-((4-Bromophenyl)amino)propanoic acid molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-((4-Bromophenyl)amino)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It includes a plausible experimental protocol for its synthesis based on analogous chemical reactions. The guide is intended for professionals in research and drug development who are interested in the chemical characteristics and synthesis of N-aryl-β-alanine derivatives.

Molecular Structure and Formula

This compound, also known as N-(4-bromophenyl)-β-alanine, is an aromatic amino acid derivative. Its structure consists of a propanoic acid backbone where the amino group at the β-position (carbon 3) is substituted with a 4-bromophenyl group.

  • Molecular Formula: C₉H₁₀BrNO₂[1]

  • Canonical SMILES: C1=CC(=CC=C1NC(CC(=O)O))Br

  • CAS Number: 90561-83-4[1]

The molecular structure is distinct from its isomer, 3-amino-3-(4-bromophenyl)propanoic acid, where both the amino and the 4-bromophenyl groups are attached to the third carbon of the propanoic acid chain. In the specified molecule, the nitrogen atom bridges the phenyl ring and the propanoic acid chain.

Physicochemical Properties

Quantitative data for this compound is not extensively available in public databases. The following table summarizes key computed and, where available, experimental data. For context, data for the related compound 3-(4-Bromophenyl)propionic acid is also provided.

PropertyThis compound3-(4-Bromophenyl)propionic acid (for comparison)
Molecular Weight 244.09 g/mol (calculated)229.07 g/mol [2]
Exact Mass 242.98949 Da (calculated)[3]227.97859 Da[2]
Melting Point Data not available133-136 °C[4]
LogP (calculated) Data not available2.2[2]
Appearance Likely a solidSolid[4]

Experimental Protocols: Synthesis

A plausible method for the synthesis of this compound is via a Michael addition reaction between 4-bromoaniline and acrylic acid. This is a common method for the preparation of N-aryl-β-alanines. The following protocol is adapted from the synthesis of structurally related N-aryl-β-alanine derivatives.

Reaction: 4-Bromoaniline + Acrylic Acid → this compound

Materials:

  • 4-Bromoaniline

  • Acrylic acid

  • Water (as solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline (1 equivalent) in water.

  • Add acrylic acid (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow reagents 4-Bromoaniline + Acrylic Acid reaction Michael Addition (Reflux in Water) reagents->reaction Reactants workup Acidification, Extraction, and Purification reaction->workup Reaction Mixture product This compound workup->product Final Product

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

While specific biological activities of this compound are not well-documented, N-aryl-β-alanine derivatives, in general, are of interest in medicinal chemistry. They serve as scaffolds for the synthesis of various heterocyclic compounds and have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The bromo-substituent on the phenyl ring provides a site for further chemical modification, making this compound a potentially versatile intermediate in drug discovery and development.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are illustrative and should be adapted and performed by qualified professionals in a laboratory setting with appropriate safety precautions.

References

Synthesis of 3-((4-Bromophenyl)amino)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathway for 3-((4-Bromophenyl)amino)propanoic acid, a valuable building block in pharmaceutical and chemical research. The document details the core synthetic strategy, provides a comprehensive experimental protocol, and presents relevant data in a structured format for ease of reference.

Core Synthesis Pathway: Michael Addition

The most direct and widely applicable method for the synthesis of this compound is the aza-Michael addition of 4-bromoaniline to an acrylic acid derivative. This reaction involves the nucleophilic addition of the amino group of 4-bromoaniline to the electron-deficient β-carbon of the acrylate. The reaction can be carried out using either acrylic acid itself or an acrylic acid ester, such as methyl acrylate or ethyl acrylate. Subsequent hydrolysis of the ester is required if an acrylate ester is used as the starting material.

A key consideration in this synthesis is controlling the stoichiometry of the reactants to favor the formation of the desired mono-adduct, this compound, over the di-adduct, N,N-bis(2-carboxyethyl)-4-bromoaniline. Using a near 1:1 molar ratio of 4-bromoaniline to the acrylic acid derivative is crucial for maximizing the yield of the target compound.

A related synthesis described in the literature involves the reaction of 4-bromoaniline with an excess of acrylic acid, which leads to the formation of the N,N-disubstituted product, N-(4-bromophenyl)-N-carboxyethyl-β-alanine[1][2]. By adapting the conditions and stoichiometry from this related synthesis, a robust protocol for the preparation of the desired mono-substituted product can be established.

Experimental Protocol: Synthesis via Michael Addition of 4-Bromoaniline to Acrylic Acid

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials:

  • 4-Bromoaniline

  • Acrylic acid

  • Water (distilled or deionized)

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoaniline (1 equivalent) in water.

  • Addition of Acrylic Acid: To the stirred solution, add acrylic acid (1 to 1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 4-5) using dilute hydrochloric acid or sodium hydroxide to induce precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any unreacted starting materials and impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify characteristic proton and carbon signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify functional groups such as N-H, C=O, and C-Br bonds.

  • Melting Point Analysis: To assess the purity of the final product.

Data Presentation

The following table summarizes the key quantitative data expected from the synthesis of this compound.

ParameterExpected ValueReference
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance White to off-white solid
Melting Point Varies depending on purity
Yield Dependent on reaction conditions

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 4-Bromoaniline 4-Bromoaniline Reaction 4-Bromoaniline->Reaction Acrylic Acid Acrylic Acid Acrylic Acid->Reaction This compound This compound Reaction->this compound

Caption: Michael addition of 4-bromoaniline to acrylic acid.

Experimental_Workflow A Reaction Setup (4-Bromoaniline in Water) B Addition of Acrylic Acid A->B Dropwise C Reflux (24-48h) B->C D Cooling & pH Adjustment C->D E Filtration D->E F Recrystallization E->F G Drying F->G H Characterization (NMR, MS, IR, MP) G->H

Caption: General experimental workflow for the synthesis.

References

The Antimicrobial Potential of 3-((4-Bromophenyl)amino)propanoic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological activity of derivatives of 3-((4-bromophenyl)amino)propanoic acid, a chemical scaffold with emerging interest in antimicrobial research. While extensive research on a broad spectrum of derivatives is limited, this document consolidates the available quantitative data, outlines detailed experimental protocols for their synthesis and evaluation, and provides visual representations of relevant workflows and potential mechanisms of action. The focus of this guide is to provide a foundational understanding for researchers interested in exploring the therapeutic potential of this class of compounds.

Quantitative Biological Activity

The primary biological activity reported for derivatives of this compound is antimicrobial. Specifically, the amide derivative, N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide, has been evaluated for its efficacy against a panel of bacterial and fungal strains. The quantitative data, presented as Minimum Inhibitory Concentration (MIC) in µM/mL, is summarized in the table below.

Compound IDDerivative NameS. aureus (MIC, µM/mL)B. subtilis (MIC, µM/mL)P. aeruginosa (MIC, µM/mL)E. coli (MIC, µM/mL)C. albicans (MIC, µM/mL)A. niger (MIC, µM/mL)
D21 N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide>2.901.74>2.90>2.901.741.74

Data sourced from "Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives" from Scholars Research Library.[1][2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the subsequent evaluation of their antimicrobial activity.

Synthesis of N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide (D21)

This protocol describes a general method for the synthesis of N-substituted-β-alanine amides, exemplified by the synthesis of compound D21.[1]

Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation start β-alanine + Benzoyl Chloride step1 Schotten-Baumann Benzoylation start->step1 intermediate1 3-Benzamidopropanoic Acid step1->intermediate1 step2 Activation with Thionyl Chloride intermediate1->step2 intermediate2 3-Benzamidopropanoyl Chloride step2->intermediate2 step3 Amidation with 4-Bromoaniline intermediate2->step3 product N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide (D21) step3->product protocol Broth Microdilution Method product->protocol mic Determination of Minimum Inhibitory Concentration (MIC) protocol->mic

A high-level overview of the synthesis and subsequent antimicrobial testing workflow.

Materials:

  • β-alanine

  • Benzoyl chloride

  • 10% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Thionyl chloride

  • 4-Bromoaniline

  • Anhydrous solvent (e.g., dichloromethane)

  • Sodium bicarbonate solution

  • Water

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Synthesis of 3-Benzamidopropanoic Acid:

    • Dissolve β-alanine in a 10% aqueous solution of sodium hydroxide.

    • Add benzoyl chloride to the solution.

    • Shake the mixture vigorously for approximately 1 hour.

    • Filter the reaction mixture and acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry.

  • Synthesis of N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide:

    • Reflux a mixture of 3-benzamidopropanoic acid and thionyl chloride for 2-3 hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • Dissolve the resulting acid chloride in an anhydrous solvent.

    • Add a solution of 4-bromoaniline in the same anhydrous solvent dropwise to the acid chloride solution at 0-5°C with constant stirring.

    • Allow the reaction mixture to stir at room temperature for several hours.

    • Neutralize the reaction mixture with a solution of sodium bicarbonate.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent to obtain the pure compound.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][2][4][5][6]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate broth for the test organism)

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Standard antibiotic (optional, for comparison)

Procedure:

  • Preparation of Compound Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the diluted inoculum to each well (except the negative control wells).

  • Incubation:

    • Cover the microtiter plates and incubate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity (indicating microbial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[1][2][4]

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound derivatives have not been elucidated, many antimicrobial agents exert their effects by disrupting essential cellular processes in microorganisms. The diagram below illustrates a generalized view of potential bacterial pathways that could be targeted by antimicrobial compounds.

Hypothetical Bacterial Targets of Antimicrobial Agents

G cluster_cell Bacterial Cell Antimicrobial 3-((4-Bromophenyl)amino)propanoic acid derivative Membrane Cell Membrane Integrity Antimicrobial->Membrane Disruption Wall Cell Wall Synthesis Antimicrobial->Wall Inhibition Protein Protein Synthesis (Ribosomes) Antimicrobial->Protein Inhibition DNA DNA Replication & Repair Antimicrobial->DNA Inhibition Metabolism Metabolic Pathways Antimicrobial->Metabolism Interference

Potential cellular processes in bacteria that could be inhibited by antimicrobial compounds.

Further research is necessary to identify the specific mechanism of action for this class of derivatives. Investigating their effects on cell membrane potential, inhibition of key enzymes involved in cell wall biosynthesis, or interference with nucleic acid and protein synthesis would be valuable next steps.

References

An In-depth Technical Guide to 3-((4-Bromophenyl)amino)propanoic Acid: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-((4-Bromophenyl)amino)propanoic acid, also known as N-(4-bromophenyl)-β-alanine, is a synthetic amino acid derivative that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a bromo-substituted aromatic ring coupled with a flexible β-amino acid chain, provides a scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its synthesis, chemical properties, and the biological activities of its closely related analogs. Due to a lack of specific biological data for the title compound, this review extrapolates potential applications from studies on similar molecular frameworks. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis.

Introduction

β-amino acids and their derivatives are of significant interest in the field of medicinal chemistry. Unlike their α-amino acid counterparts, they form more stable peptide secondary structures and exhibit resistance to enzymatic degradation, making them attractive components for the design of peptidomimetics and other bioactive molecules. The incorporation of a halogenated phenyl ring, such as a 4-bromophenyl group, introduces lipophilicity and a site for further chemical modification through cross-coupling reactions, enhancing the potential for creating diverse chemical libraries for drug screening. This guide focuses on the synthesis and potential utility of this compound.

Chemical Properties

Basic chemical properties for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
IUPAC Name This compound
Synonyms N-(4-bromophenyl)-β-alanine
CAS Number 29729-77-5
Appearance Solid (predicted)

Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of the mono-substituted this compound is not explicitly detailed in the reviewed literature, a reliable synthesis for the closely related di-substituted analog, 3,3'-((4-bromophenyl)azanediyl)dipropanoic acid, has been reported.[1][2] This procedure can be adapted to favor the formation of the mono-substituted product.

Proposed Synthesis of this compound

The synthesis of this compound can be logically achieved through a Michael addition of 4-bromoaniline to acrylic acid. To favor mono-substitution, the stoichiometry of the reactants would be a key parameter to control.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 4-Bromoaniline 4-Bromoaniline Target_Compound This compound 4-Bromoaniline->Target_Compound + Acrylic_Acid Acrylic Acid Acrylic_Acid->Target_Compound

Figure 1. Proposed synthesis of this compound.

Experimental Protocol (Adapted from the synthesis of 3,3'-((4-bromophenyl)azanediyl)dipropanoic acid[1][2]):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole equivalent of 4-bromoaniline in a suitable solvent such as water or a lower alcohol (e.g., isopropanol).

  • Addition of Acrylic Acid: To the stirred solution, add 1 to 1.2 mole equivalents of acrylic acid. Note: Maintaining a near-equimolar ratio is crucial to minimize the formation of the di-substituted product.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) to yield the pure this compound.

Synthesis of 3,3'-((4-Bromophenyl)azanediyl)dipropanoic Acid

For comparative purposes, the documented synthesis of the di-substituted analog is provided below.[1][2]

Experimental Protocol:

  • Reaction Setup: A mixture of 4-bromoaniline (86 g, 0.5 mol) and acrylic acid (108.1 g, 1.5 mol) in 150 ml of water is heated under reflux for 48 hours.[1]

  • Work-up and Purification: The solution is filtered, and the filtrate is acidified with 20% acetic acid to a pH of 6. The resulting precipitate of N-(4-bromophenyl)-N-carboxyethyl-β-alanine is filtered off, washed with water, and dried.[1]

Spectroscopic Data for 3,3'-((4-Bromophenyl)azanediyl)dipropanoic Acid: [1]

Data TypeValues
¹H NMR δ (ppm): 2.37 (t, 4H, CH₂CO), 3.50 (t, 4H, CH₂N), 6.60 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 7.55 (br. s, 2H, OH)
¹³C NMR δ (ppm): 33.76 (CH₂CO), 46.65 (CH₂N), 106.31 (C-4), 113.59 (C-2,6), 131.54 (C-3,5), 146.21 (C-1), 173.89 (CO)
IR ν (cm⁻¹): 1703 (C=O), 3527–3646 (OH)
MS (ESI) m/z: 316 (M)⁺, 318 (M+2)⁺

Biological Activities of Related Compounds

Anticancer and Antioxidant Properties

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their anticancer and antioxidant activities. Several of these derivatives demonstrated the ability to reduce the viability of A549 lung cancer cells and suppress their migration in vitro. Notably, some compounds exhibited favorable cytotoxicity profiles towards noncancerous Vero cells, suggesting a degree of selectivity. The antioxidant potential of these compounds was also confirmed through DPPH radical scavenging assays.

Antimicrobial Activity

The same series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species. This suggests that the N-phenyl-β-alanine scaffold could be a promising starting point for the development of new antimicrobial agents.

Potential Signaling Pathways and Mechanisms of Action

Given the lack of direct experimental evidence for this compound, any discussion of its potential interaction with signaling pathways is speculative and based on the activities of related compounds.

G cluster_compound 3-((Aryl)amino)propanoic Acid Derivatives cluster_effects Potential Biological Effects cluster_mechanisms Potential Mechanisms Compound 3-((Aryl)amino)propanoic Acid Derivatives Anticancer Anticancer Activity Compound->Anticancer Antimicrobial Antimicrobial Activity Compound->Antimicrobial Antioxidant Antioxidant Activity Compound->Antioxidant Enzyme_Inhibition Enzyme Inhibition Anticancer->Enzyme_Inhibition Membrane_Disruption Membrane Disruption Antimicrobial->Membrane_Disruption ROS_Scavenging ROS Scavenging Antioxidant->ROS_Scavenging

Figure 2. Postulated relationships of N-aryl-β-alanine derivatives to biological effects.

The anticancer and antioxidant effects of the hydroxyphenyl analogs suggest a potential role in modulating oxidative stress within cells. The antimicrobial activity could be due to various mechanisms, including disruption of microbial cell membranes or inhibition of essential enzymes. The bromo-substituent on the phenyl ring of the title compound would likely alter its lipophilicity and electronic properties compared to the hydroxy-analogs, which in turn could influence its biological activity and potential molecular targets.

Future Directions

The current body of literature indicates that N-aryl-β-alanine derivatives are a promising class of compounds with potential therapeutic applications. Future research on this compound should focus on the following areas:

  • Definitive Synthesis and Characterization: A detailed and optimized synthesis protocol for the mono-substituted this compound is needed, along with comprehensive spectroscopic characterization.

  • Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial activity. Quantitative data, such as IC₅₀ and MIC values, should be generated.

  • Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the underlying mechanism of action and identify the specific molecular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with modifications to the aromatic ring and the amino acid backbone would provide valuable SAR data to guide the development of more potent and selective compounds.

Conclusion

This compound is a structurally interesting molecule with potential for applications in drug discovery and development. While direct biological data for this compound is currently lacking, the reported activities of its close analogs suggest that it may possess anticancer, antimicrobial, and antioxidant properties. This technical guide has provided a summary of the available information and has proposed a synthetic route to facilitate further investigation of this promising chemical entity. It is hoped that this review will stimulate further research into the synthesis and biological evaluation of this compound and its derivatives.

References

Physical and chemical properties of 3-((4-Bromophenyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential biological significance of 3-((4-Bromophenyl)amino)propanoic acid. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical and Physical Properties

This compound, with the chemical formula C₉H₁₀BrNO₂, is a derivative of β-alanine. Its structure, featuring a brominated phenyl ring attached to an amino propanoic acid backbone, makes it a compound of interest for various chemical and pharmaceutical applications.

Physical Properties
PropertyValueSource/Notes
Molecular Weight 244.09 g/mol Calculated
Molecular Formula C₉H₁₀BrNO₂
Appearance White to off-white solid
Melting Point 133-136 °C (for 3-(4-Bromophenyl)propionic acid) This is for a related compound lacking the amino group and should be considered an estimate.
Boiling Point Not available
Solubility Soluble in 0.1 M NaOH (50 mg/mL)[1] Data for the isomeric (S)-2-Amino-3-(4-bromophenyl)propanoic acid.
pKa Not available
Chemical Properties

The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid, the secondary amine, and the brominated aromatic ring. The bromine atom serves as a useful handle for various cross-coupling reactions, making it a versatile building block in organic synthesis.[2]

Experimental Protocols

Synthesis

A general method for the synthesis of 3-amino-3-arylpropanoic acids can be adapted for this compound. The following is a representative protocol based on a known procedure for similar compounds.[3]

Reaction Scheme:

Synthesis 4-Bromoaniline 4-Bromoaniline Reaction Mixture Reaction Mixture 4-Bromoaniline->Reaction Mixture + Acrylic acid Acrylic acid Acrylic acid->Reaction Mixture + Reflux Reflux Product This compound Reaction Mixture->Product Reflux

Caption: Synthesis of this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as water or an alcohol (e.g., ethanol).

  • Addition of Reagent: Add acrylic acid (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 8-15 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Purification

Purification of the synthesized compound is crucial for obtaining a high-purity product. A general procedure for purification of a similar compound, (S)-3-(4-Bromophenyl)butanoic acid, involves the following steps that can be adapted.[4]

Purification Crude Crude Product Dissolution Dissolve in minimal hot solvent Crude->Dissolution Crystallization Cool to induce crystallization Dissolution->Crystallization Filtration Filter crystals Crystallization->Filtration Drying Dry under vacuum Filtration->Drying Pure Pure Product Drying->Pure

Caption: General purification workflow.

Procedure:

  • The crude product is dissolved in a minimal amount of a hot solvent (e.g., ethanol).

  • The solution is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystallization.

  • The resulting crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

  • The purified crystals are then dried under vacuum.

Spectral Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methine proton (CH), and the methylene protons (CH₂). The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-7.6 ppm. The methine proton adjacent to the nitrogen and the phenyl group would appear around δ 4.0-4.5 ppm, and the methylene protons adjacent to the carboxylic acid would be expected around δ 2.5-3.0 ppm.[5] The proton of the carboxylic acid will be a broad singlet at a higher chemical shift, typically >10 ppm. The N-H proton will also be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 170 ppm). The aromatic carbons will appear in the δ 110-150 ppm region. The methine and methylene carbons will be in the aliphatic region (δ 30-60 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (around 1700-1725 cm⁻¹), N-H stretching (around 3300-3500 cm⁻¹), and C-Br stretching in the fingerprint region.[6][7]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Common fragmentation patterns would involve the loss of the carboxylic group (-45 Da) and cleavage of the C-C bond adjacent to the amino group.[8][9]

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, the broader class of arylpropionic acid derivatives is known for a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising antimicrobial activity against multidrug-resistant bacteria and fungi.[10] Furthermore, some thiazole derivatives of propanoic acids have been investigated as potential anticancer agents.[11][12] These studies suggest that the this compound scaffold could be a valuable starting point for the development of new therapeutic agents.

Given its structural similarity to other biologically active molecules, this compound could potentially interact with various biological targets. A hypothetical workflow for screening its biological activity is presented below.

BiologicalScreening Compound This compound PrimaryScreening Primary Screening (e.g., cell viability assays) Compound->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., target-based assays) HitIdentification->SecondaryScreening LeadOptimization Lead Optimization SecondaryScreening->LeadOptimization PreclinicalStudies Preclinical Studies LeadOptimization->PreclinicalStudies

Caption: Workflow for biological activity screening.

At present, there is no specific signaling pathway that has been identified for this compound. Further research is required to elucidate its mechanism of action and potential molecular targets.

Conclusion

This compound is a versatile chemical compound with potential applications in organic synthesis and medicinal chemistry. While specific experimental data for some of its physical properties are lacking, reasonable estimations can be made from related structures. The presence of multiple functional groups provides a platform for diverse chemical modifications, making it an attractive scaffold for the development of novel compounds with potential therapeutic activities. Further investigation into its biological effects is warranted to fully explore its potential in drug discovery.

References

3-((4-Bromophenyl)amino)propanoic acid mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the biological mechanism of action for 3-((4-Bromophenyl)amino)propanoic acid. Publicly accessible databases, scientific publications, and patent literature do not contain specific studies detailing its molecular targets, signaling pathways, or quantitative biological activity.

While chemical suppliers list the compound and provide basic physicochemical properties, there is a notable absence of research into its effects on biological systems. Searches for this specific molecule do not yield any in-depth experimental data, such as IC50 or EC50 values, nor do they associate it with any particular cellular or physiological process.

The available information is primarily limited to chemical identifiers and safety data sheets provided by commercial vendors. For instance, PubChem, a comprehensive database of chemical substances, lists various isomers and related structures, such as 3-Amino-3-(4-bromophenyl)propanoic acid and 3-(4-Bromophenyl)propionic acid, but lacks biological activity data for the specified compound.[1][2] Similarly, commercial suppliers like Sigma-Aldrich and BLD Pharm offer the compound for research purposes but do not provide any information regarding its biological applications or mechanism of action.[3][4]

Patents related to similarly named compounds focus on synthetic methods rather than elucidating their biological functions.[5][6] This suggests that while the compound is known and can be synthesized, it has not been a subject of significant biological investigation, or the results of such research have not been published in the public domain.

Due to the lack of available scientific literature and experimental data, it is not possible to provide an in-depth technical guide on the mechanism of action, quantitative data, experimental protocols, or signaling pathways for this compound at this time. The development of such a guide would necessitate novel, foundational research to first identify and then characterize the biological effects of this compound. For researchers, scientists, and drug development professionals, this compound represents an unexplored area of chemical biology. Any investigation into its properties would be breaking new ground.

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-((4-Bromophenyl)amino)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-((4-Bromophenyl)amino)propanoic acid is a substituted β-amino acid. This class of compounds is of significant interest in medicinal chemistry and materials science, serving as versatile building blocks for peptides, heterocyclic compounds, and functionalized polymers. The presence of the bromophenyl group offers a site for further chemical modification, such as cross-coupling reactions, and can influence the biological activity and physical properties of derived molecules. This guide presents the predicted spectroscopic data based on a validated synthetic precursor and outlines the necessary experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the experimental data of N-(4-bromophenyl)-N-carboxyethyl-β-alanine, a di-acid synthesized from 4-bromoaniline and an excess of acrylic acid[1]. The structure of the target mono-acid is a direct analogue, allowing for reliable spectral prediction.

Table 1: Predicted ¹H NMR Data (300 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Notes
~ 2.45Triplet (t)2H-CH₂-COOHExpected to be a triplet due to coupling with the adjacent N-CH₂ group.
~ 3.40Triplet (t)2HAr-NH-CH₂-Expected to be a triplet due to coupling with the adjacent CO-CH₂ group.
~ 6.65Doublet (d)2HAr-H (ortho to NH)Aromatic protons ortho to the electron-donating amino group are shifted upfield.
~ 7.30Doublet (d)2HAr-H (meta to NH)Aromatic protons ortho to the bromine atom are shifted downfield.
~ 5.0-6.0Broad Singlet1H-NH-The chemical shift can be variable and the peak may be broad.
~ 12.0Broad Singlet1H-COOHCarboxylic acid proton, often broad and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data (75 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentPredicted Notes
~ 34.0-C H₂-COOHAliphatic carbon adjacent to the carbonyl group.
~ 45.0Ar-NH-C H₂-Aliphatic carbon adjacent to the nitrogen atom.
~ 108.0Ar-C (C4-Br)Carbon atom bearing the bromine, shifted due to halogen substitution.
~ 114.0Ar-C (C2, C6)Aromatic carbons ortho to the amino group.
~ 132.0Ar-C (C3, C5)Aromatic carbons meta to the amino group.
~ 147.0Ar-C (C1-N)Aromatic carbon attached to the nitrogen atom.
~ 173.0-C OOHCarbonyl carbon of the carboxylic acid.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Functional GroupPredicted Notes
3300-2500O-H (Carboxylic Acid)A very broad band characteristic of the hydrogen-bonded hydroxyl group.
~ 3400N-H StretchA sharp to moderately broad peak for the secondary amine.
~ 3050C-H Stretch (Aromatic)Absorption for C-H bonds on the phenyl ring.
2980-2850C-H Stretch (Aliphatic)Absorptions for the methylene (-CH₂-) groups.
~ 1710C=O Stretch (Carboxylic Acid)A strong, sharp absorption for the carbonyl group[1].
~ 1600, ~1500C=C Stretch (Aromatic)Characteristic absorptions for the aromatic ring.
~ 1250C-N StretchStretch for the aryl-amine bond.
~ 1070C-Br StretchAbsorption indicating the presence of the carbon-bromine bond.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/z ValueIonPredicted Notes
~ 244/246[M+H]⁺The molecular ion peak with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
~ 198/200[M-COOH]⁺Fragment corresponding to the loss of the carboxyl group.
~ 170/172[Br-C₆H₄-NH]⁺Fragment corresponding to the bromophenylamino moiety.

Experimental Protocols

The following protocols are adapted from the synthesis of N-(4-bromophenyl)-N-carboxyethyl-β-alanine and are suitable for the preparation and analysis of this compound[1][2].

3.1 Synthesis of this compound

This synthesis is based on the Michael addition of 4-bromoaniline to acrylic acid.

  • Materials: 4-bromoaniline, acrylic acid, water, acetic acid.

  • Procedure:

    • A mixture of 4-bromoaniline (1 equivalent) and acrylic acid (1.1 equivalents) in water is heated under reflux for 24-48 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature.

    • The pH of the solution is adjusted to ~4-5 with acetic acid to facilitate the precipitation of the product.

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product.

    • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

3.2 Spectroscopic Analysis

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer.

    • Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy:

    • The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

    • The solid sample is analyzed as a KBr (potassium bromide) pellet.

    • Data is reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry:

    • Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

    • The sample is dissolved in a suitable solvent such as methanol or acetonitrile.

Visualization of Workflows

4.1 Synthetic and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

G Figure 1: Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 4-Bromoaniline + Acrylic Acid reaction Michael Addition (Reflux in Water) start->reaction workup Acidification & Precipitation reaction->workup purification Filtration & Recrystallization workup->purification product Pure 3-((4-Bromophenyl)amino) propanoic acid purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Sample Analysis ir IR Spectroscopy product->ir Sample Analysis ms Mass Spectrometry product->ms Sample Analysis

Caption: Synthesis and characterization workflow.

4.2 Logical Relationship of Spectroscopic Data

This diagram shows the logical flow of interpreting the combined spectroscopic data to confirm the structure of the target molecule.

G Figure 2: Data Interpretation Logic ms_data MS Data (m/z, Isotope Pattern) mol_formula Molecular Formula & Bromine Presence ms_data->mol_formula ir_data IR Data (Functional Groups) func_groups Key Functional Groups (-COOH, -NH, Ar-Br) ir_data->func_groups nmr_data NMR Data (¹H, ¹³C Connectivity) carbon_skeleton Carbon-Hydrogen Framework nmr_data->carbon_skeleton final_structure Confirmed Structure: This compound mol_formula->final_structure func_groups->final_structure carbon_skeleton->final_structure

Caption: Logic for structure confirmation.

References

Methodological & Application

Application Note: Strategic Incorporation of 3-((4-Bromophenyl)amino)propanoic Acid into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The design of novel peptidomimetics with enhanced structural stability and biological activity is a cornerstone of modern drug discovery. Unnatural amino acids, particularly β-amino acids, offer a powerful toolkit for modulating peptide conformation, improving proteolytic resistance, and exploring new structural space.[1] This application note provides a comprehensive guide for the incorporation of 3-((4-Bromophenyl)amino)propanoic acid, an N-aryl β-amino acid, into synthetic peptides using solid-phase peptide synthesis (SPPS). We detail the unique strategic considerations for this building block, including coupling methodologies, protecting group strategies, and the structural implications of its use. The protocols and insights provided are intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of N-substituted and halogenated amino acids.

Introduction: The Rationale for N-Aryl β-Amino Acids

Standard peptides composed of α-amino acids are often limited by poor metabolic stability and conformational flexibility. The introduction of β-amino acids into a peptide backbone imposes significant conformational constraints, leading to the formation of unique and stable secondary structures known as foldamers.[2]

This compound is a bifunctional building block offering two distinct features for peptide modification:

  • N-Aryl Backbone Substitution: The direct attachment of the aromatic ring to the backbone nitrogen atom fundamentally alters the peptide bond's rotational freedom. This N-substitution serves as a rigidifying element, steering the peptide into predictable conformations and protecting it from enzymatic degradation at that site.

  • Halogenated Side Chain: The 4-bromophenyl moiety is not merely a sterically bulky group. The bromine atom can act as a halogen bond donor, a non-covalent interaction that can stabilize specific peptide folds, such as β-hairpins, with a strength comparable to hydrogen bonds.[3][4] This interaction can be exploited to pre-organize a peptide for enhanced receptor binding or to mediate protein-protein interactions.[5][6] The introduction of halogen atoms is a recognized strategy for tuning the physicochemical and structural properties of polypeptides.[5][6]

The strategic placement of this monomer can therefore grant peptides enhanced stability, novel structural motifs, and potentially improved therapeutic properties.

Physicochemical Properties and Handling

Proper handling and characterization of the monomer are crucial for successful synthesis.

PropertyValue
Chemical Name This compound
CAS Number 29994-71-4
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in DMF, DMSO; sparingly soluble in water
Storage Store at 2-8°C, desiccated

Note: Data is compiled from common chemical suppliers and should be confirmed with the specific product's certificate of analysis.

Core Principles of SPPS Incorporation

Incorporating an N-substituted amino acid like this compound requires key adjustments to standard solid-phase peptide synthesis (SPPS) protocols. The primary challenge arises from the nature of the secondary amine on the backbone.

Key Consideration: The Absence of a Temporary N-Terminal Protecting Group

Unlike standard Fmoc- or Boc-protected amino acids, the amino group of this compound is a secondary amine, permanently "protected" by the bromophenyl group. This has two major implications for the SPPS cycle:

  • No Deprotection Step: After coupling this monomer, there is no Fmoc or Boc group to remove. The cycle proceeds directly to the coupling of the next amino acid.

  • Reduced Nucleophilicity: The secondary amine is sterically more hindered and less nucleophilic than the primary amine of a standard amino acid. This necessitates more forceful coupling conditions to achieve high yields.

The following workflow diagram illustrates the modified SPPS cycle when incorporating our target monomer, which we will denote as Xaa.

spss_workflow cluster_standard Standard SPPS Cycle (e.g., for Fmoc-Ala-OH) cluster_special Modified Cycle for this compound (Xaa) Resin_AA Resin-Peptide-NH₂ Coupling_Std Couple Fmoc-Ala-OH (HATU/DIPEA) Resin_AA->Coupling_Std Wash_Std Wash (DMF) Coupling_Std->Wash_Std Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_Std->Deprotection Wash2_Std Wash (DMF) Resin_AA2 Resin-Peptide-NH₂ Coupling_Xaa Couple Xaa (HATU/DIPEA, Extended Time) Resin_AA2->Coupling_Xaa Wash_Xaa Wash (DMF) Coupling_Xaa->Wash_Xaa Resin_Xaa_N Resin-Peptide-Xaa-H Wash_Xaa->Resin_Xaa_N Coupling_Next Couple Next Fmoc-AA-OH (HATU/DIPEA, Extended Time) Resin_Xaa_N->Coupling_Next Wash2_Xaa Wash (DMF) Coupling_Next->Wash2_Xaa end_peptide Completed Peptide on Resin Wash2_Xaa->end_peptide Continue Standard Cycles... start Start: Resin-NH₂ start->Resin_AA2

References

Application Notes and Protocols: 3-((4-Bromophenyl)amino)propanoic Acid in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct neuropharmacological studies on 3-((4-Bromophenyl)amino)propanoic acid are limited in publicly available literature, its structural similarity to known modulators of the γ-aminobutyric acid (GABA) system suggests a potential avenue for investigation in this field. Specifically, the chloro-analogue, 3-amino-3-(4-chlorophenyl)propanoic acid, has been identified as a weak antagonist of the GABA B receptor.[1][2][3] This document provides a potential application of this compound as a GABA B receptor antagonist, based on the activity of its chloro-substituted counterpart. The provided protocols and data are intended to serve as a foundational guide for researchers initiating studies on this compound.

Postulated Application: GABA B Receptor Antagonism

Based on the pharmacological data of its chloro-analogue, it is hypothesized that this compound may act as an antagonist at GABA B receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for therapeutic intervention in a variety of neurological and psychiatric disorders.[4] GABA B receptors are G-protein coupled receptors that, upon activation, lead to a cascade of inhibitory signals, including the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels.[5][6][7] Antagonists of the GABA B receptor have shown potential therapeutic utility in preclinical models of depression, cognitive impairment, and absence seizures.[8][9]

Data Presentation

The following table summarizes the reported activity of the structurally related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, as a GABA B receptor antagonist. This data can serve as a benchmark for initial studies on this compound.

CompoundTargetAssay TypeActivity (pA2)Reference
3-amino-3-(4-chlorophenyl)propanoic acidGABA B ReceptorFunctional Antagonism3.5[1][2][3]

Experimental Protocols

The following are generalized protocols for assessing the potential GABA B receptor antagonist activity of this compound.

Protocol 1: GABA B Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to determine the affinity of this compound for the GABA B receptor by measuring its ability to displace a known radiolabeled antagonist.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]CGP54626 (a high-affinity GABA B receptor antagonist)

  • Membrane Preparation: Synaptosomal membranes prepared from rat or mouse brain tissue (e.g., cortex or hippocampus)

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Non-specific Binding Control: 10 µM GABA or 10 µM baclofen

  • Scintillation Cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold sucrose buffer and perform differential centrifugation to isolate the synaptosomal membrane fraction. Wash the membranes multiple times in assay buffer to remove endogenous GABA.[10] Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of various concentrations of the test compound (this compound).

    • 50 µL of [³H]CGP54626 (final concentration ~1-2 nM).

    • 50 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to G-proteins following receptor stimulation. An antagonist will inhibit the agonist-stimulated [³⁵S]GTPγS binding.

Materials:

  • Test Compound: this compound

  • GABA B Receptor Agonist: GABA or baclofen

  • Radioligand: [³⁵S]GTPγS

  • Membrane Preparation: As described in Protocol 1.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • GDP: Guanosine 5'-diphosphate

  • Other materials: As in Protocol 1.

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 1.

  • Pre-incubation: Pre-incubate the membranes with GDP (10 µM) on ice for at least 15 minutes.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • Varying concentrations of the test compound (this compound).

    • A fixed concentration of the GABA B receptor agonist (e.g., the EC₅₀ concentration of GABA or baclofen).

    • Membrane preparation.

    • [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Quantification: Terminate the reaction and quantify the bound [³⁵S]GTPγS as described for the radioligand binding assay.

  • Data Analysis: Determine the ability of the test compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding and calculate the IC₅₀ value.

Visualizations

GABA B Receptor Signaling Pathway

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABAB Receptor (GABAB1 + GABAB2) G_protein Gi/o Protein (α, β, γ) GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel βγ inhibits K_channel GIRK K⁺ Channel G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Ca_ion Ca_channel->Ca_ion Influx blocked K_ion K_channel->K_ion Efflux GABA GABA GABA->GABAB_R Binds ATP ATP ATP->AC

Caption: GABA B receptor signaling pathway.

Experimental Workflow for Screening GABA B Receptor Antagonists

Experimental_Workflow start Start: Synthesize/Acquire This compound protocol1 Protocol 1: Radioligand Binding Assay ([³H]CGP54626 displacement) start->protocol1 decision1 Does it bind to GABA B Receptor? protocol1->decision1 protocol2 Protocol 2: [³⁵S]GTPγS Functional Assay (Inhibition of agonist response) decision1->protocol2 Yes stop Stop: Not a promising GABA B ligand decision1->stop No decision2 Is it a functional antagonist? protocol2->decision2 in_vivo In Vivo Studies (e.g., animal models of depression, cognition) decision2->in_vivo Yes decision2->stop No end End: Candidate for Further Development in_vivo->end

Caption: Workflow for evaluating GABA B receptor antagonists.

References

Application Notes and Protocols for 3-((4-Bromophenyl)amino)propanoic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Extensive investigation for specific material science applications, experimental protocols, and quantitative data for 3-((4-Bromophenyl)amino)propanoic acid did not yield detailed published literature. The information available is general and often pertains to the related isomer, 3-Amino-3-(4-bromophenyl)propionic acid . This document, therefore, outlines the potential applications based on the chemical structure of these related compounds and provides general protocols that would need to be adapted and optimized for specific research purposes.

Introduction

This compound is a halogenated amino acid derivative. Its structure, featuring a bromine-substituted phenyl ring, a secondary amine, and a carboxylic acid group, suggests its potential as a versatile building block in material science. The bromophenyl group can impart properties such as thermal stability and flame retardancy, while the amino and carboxylic acid functionalities offer reactive sites for polymerization and surface modification.[1]

Potential Applications in Material Science:

  • Monomer for Specialty Polymers: The bifunctional nature of the molecule allows it to be incorporated into polymer backbones, such as polyamides or polyesters, to introduce specific functionalities.

  • Modifier for Functional Coatings: It can be grafted onto surfaces to alter properties like hydrophobicity, biocompatibility, or adhesion.

  • Component in Composite Materials: The compound could be used to enhance the interfacial adhesion between fillers and a polymer matrix.

Physicochemical Properties

A summary of the key physicochemical properties for the related compound, 3-Amino-3-(4-bromophenyl)propanoic acid , is presented below. Researchers should experimentally determine the properties for this compound.

PropertyValueReference
Molecular FormulaC₉H₁₀BrNO₂[2]
Molecular Weight244.09 g/mol [2]
AppearanceSolid[2]
Storage Class11 (Combustible Solids)[2]

Potential Experimental Protocols

The following are generalized protocols that serve as a starting point for researchers. These are not established protocols for this compound and will require significant optimization.

Synthesis of a Polyamide Incorporating this compound

This hypothetical protocol describes the synthesis of a polyamide via condensation polymerization.

Materials:

  • This compound

  • Adipoyl chloride

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific molar equivalent of this compound in anhydrous DMF.

  • Add two molar equivalents of triethylamine to the solution to act as an acid scavenger.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add one molar equivalent of adipoyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

  • Precipitate the resulting polymer by slowly pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitate and wash thoroughly with methanol to remove unreacted monomers and solvent.

  • Dry the polymer product under vacuum at a moderately elevated temperature (e.g., 60°C) until a constant weight is achieved.

  • Characterize the polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), Gel Permeation Chromatography (GPC), and Thermal Gravimetric Analysis (TGA).

Logical Workflow for Polyamide Synthesis:

G cluster_synthesis Polyamide Synthesis Monomer This compound + Adipoyl Chloride Solvent Dissolve in DMF with TEA Monomer->Solvent 1 Reaction React at 0°C to RT for 24h Solvent->Reaction 2 Precipitation Precipitate in Methanol Reaction->Precipitation 3 Purification Filter and Wash Precipitation->Purification 4 Drying Dry under Vacuum Purification->Drying 5 Polymer Polyamide Product Drying->Polymer 6

Caption: Workflow for the hypothetical synthesis of a polyamide.

Surface Modification of a Silicon Wafer

This protocol outlines a potential method for grafting the molecule onto a silicon surface.

Materials:

  • Silicon wafers

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene, anhydrous

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • DMF, anhydrous

Procedure:

  • Surface Hydroxylation: Clean the silicon wafers by sonicating in acetone and isopropanol. Carefully treat the wafers with piranha solution for 30 minutes to generate hydroxyl groups on the surface. Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Silanization: Immerse the hydroxylated wafers in a solution of APTES in anhydrous toluene (e.g., 2% v/v) for 2 hours at room temperature to form an amine-terminated surface. Rinse with toluene and cure at 110°C for 30 minutes.

  • Activation of Carboxylic Acid: In a separate flask, activate the carboxylic acid group of this compound by reacting it with DCC and NHS in anhydrous DMF for 4 hours at room temperature to form an NHS-ester.

  • Grafting: Immerse the amine-functionalized silicon wafers in the solution containing the activated NHS-ester of this compound and allow it to react overnight at room temperature.

  • Washing: Thoroughly wash the modified wafers with DMF, followed by ethanol and deionized water to remove any non-covalently bound molecules.

  • Characterization: Analyze the modified surface using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Signaling Pathway for Surface Modification:

G cluster_modification Surface Modification Pathway Si_Wafer Silicon Wafer (Si) Hydroxylation Piranha Etch (Si-OH) Si_Wafer->Hydroxylation Silanization APTES Treatment (Si-O-Si-(CH2)3-NH2) Hydroxylation->Silanization Grafting Amide Bond Formation Silanization->Grafting Molecule This compound Activation DCC/NHS Activation (Active NHS-Ester) Molecule->Activation Activation->Grafting Modified_Surface Modified Silicon Surface Grafting->Modified_Surface

Caption: Logical steps for surface modification of a silicon wafer.

Safety and Handling

Researchers should consult the Safety Data Sheet (SDS) for this compound and all other chemicals used. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: The information provided in these application notes is for research purposes only and is based on the general chemical properties of related compounds. The protocols are hypothetical and have not been validated. Researchers must conduct their own risk assessments and optimize all experimental conditions.

References

Application Notes and Protocols for the Characterization of 3-((4-Bromophenyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 3-((4-Bromophenyl)amino)propanoic acid. This document outlines detailed experimental protocols for various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) spectroscopy, and Thermal Analysis (DSC/TGA). The provided protocols and data are intended to serve as a guide for researchers in the fields of medicinal chemistry, drug discovery, and quality control.

Introduction

This compound is an amino acid derivative with potential applications in pharmaceutical research and development. Aryl propionic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Accurate characterization of this compound is crucial for understanding its chemical properties, purity, and stability, which are critical parameters in the drug development process. This document details the analytical methodologies for a thorough characterization of this molecule.

Analytical Techniques

A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections detail the principles and experimental protocols for the recommended analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are critical for confirming the identity and purity of this compound.

2.1.1. Predicted ¹H and ¹³C NMR Spectral Data

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
C=O-~175
Ar-C (quaternary)-~145
Ar-CH~6.7-7.4~115-132
CH-NH~4.0-4.5~50-55
CH₂~2.6-3.0~35-40
NH~4.0-5.0 (broad)-
OH~10-12 (broad)-

2.1.2. Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • 2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns can further confirm the structure.

2.2.1. Expected Mass Spectral Data

  • Molecular Ion (M⁺): The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in a characteristic M and M+2 isotopic pattern for the molecular ion. The expected monoisotopic mass is approximately 243.99 g/mol .

  • Key Fragmentation Pathways: Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 Da) and the carboxylic group (-45 Da).[2] Cleavage of the C-C bond adjacent to the amino group is also a common fragmentation pathway for amino acids.[3]

m/z Proposed Fragment Notes
244/246[M]⁺Molecular ion peak with characteristic bromine isotope pattern.
227/229[M-OH]⁺Loss of the hydroxyl radical.
199/201[M-COOH]⁺Loss of the carboxyl group.
198/200[M-HCOOH]⁺Loss of formic acid.
170/172[Br-C₆H₄-NH₂]⁺Fragment corresponding to 4-bromoaniline.

2.2.2. Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Technique: Electrospray ionization (ESI) is a suitable method for this compound.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • MS Acquisition:

    • Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular weight.

    • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for determining the purity of this compound and for quantifying it in various matrices.

2.3.1. HPLC Method Parameters

A reversed-phase HPLC method is generally suitable for the analysis of amino acid derivatives.

Parameter Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at 254 nm
Injection Volume 10 µL

2.3.2. Experimental Protocol for HPLC Analysis

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the assay.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the retention time and peak area. Purity is calculated based on the area percentage of the main peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

2.4.1. Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration
3300-3400N-HStretching
2500-3300O-H (Carboxylic acid)Stretching (broad)
1700-1725C=O (Carboxylic acid)Stretching
1580-1650N-HBending
1450-1600C=C (Aromatic)Stretching
1000-1100C-BrStretching

2.4.2. Experimental Protocol for FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Acquisition:

    • Record a background spectrum.

    • Place the sample on the ATR crystal or in the KBr pellet holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the compound, such as melting point and decomposition temperature.

2.5.1. Expected Thermal Analysis Data

  • DSC: An endothermic peak corresponding to the melting point of the compound is expected. The purity of the compound can also be estimated from the sharpness of the melting peak.

  • TGA: A weight loss profile indicating the decomposition of the molecule at elevated temperatures.

2.5.2. Experimental Protocol for Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC or a ceramic/platinum pan for TGA.

  • Instrument: A Differential Scanning Calorimeter and a Thermogravimetric Analyzer.

  • DSC Analysis:

    • Heat the sample from room temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • TGA Analysis:

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

Workflow and Data Integration

The characterization of this compound should follow a logical workflow to ensure a comprehensive analysis. The data from each technique should be integrated to build a complete profile of the compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_activity Biological Evaluation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Confirmation MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID HPLC HPLC Analysis Purification->HPLC Purity Assessment Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Thermal Properties Bioactivity Biological Activity Screening (e.g., anticancer, anti-inflammatory) HPLC->Bioactivity Purity Verified Sample

Caption: Workflow for the synthesis, characterization, and evaluation of this compound.

Biological Context and Potential Signaling Pathways

Aryl propionic acid derivatives are known to exhibit a variety of biological activities.[1] While the specific biological targets and signaling pathways for this compound are not yet fully elucidated, related compounds have shown potential as anticancer agents.[4][5] A hypothetical mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Hypothetical_Signaling_Pathway cluster_pathway Potential Cellular Targets cluster_outcome Cellular Outcomes Compound This compound Kinase Protein Kinases Compound->Kinase Inhibition Enzyme Metabolic Enzymes Compound->Enzyme Modulation Receptor Cell Surface Receptors Compound->Receptor Antagonism Apoptosis Apoptosis Kinase->Apoptosis CellCycleArrest Cell Cycle Arrest Enzyme->CellCycleArrest AntiInflammatory Anti-inflammatory Effects Receptor->AntiInflammatory

References

Application Notes and Protocols for the NMR Analysis of 3-((4-Bromophenyl)amino)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-((4-Bromophenyl)amino)propanoic acid. This document includes tabulated spectral data based on a closely related analogue, comprehensive experimental protocols for sample preparation and data acquisition, and a visual representation of the experimental workflow.

Introduction

This compound is a substituted β-alanine derivative. The structural elucidation and purity assessment of such compounds are critical in drug discovery and development. NMR spectroscopy is a powerful analytical technique for obtaining detailed structural information at the atomic level. This document outlines the expected NMR data and provides standardized protocols for its acquisition.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The data is based on the reported values for the closely related analogue, N-(4-bromophenyl)-N-carboxyethyl-β-alanine, and adjusted to reflect the structure of the target molecule.[1]

Table 1: ¹H NMR Data (Estimated) for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~7.25d~9.02HAr-H (ortho to Br)
~6.60d~9.02HAr-H (ortho to NH)
~3.50t~7.22H-NH-CH ₂-
~2.37t~7.22H-CH ₂-COOH
-br s-1H-NH -
-br s-1H-COOH

Note: The chemical shifts for the NH and COOH protons can be broad and their positions are highly dependent on the solvent and concentration.

Table 2: ¹³C NMR Data (Estimated) for this compound

Chemical Shift (δ) ppmAssignment
~173.9C OOH
~146.2Ar-C -NH
~131.5Ar-C H (ortho to Br)
~113.6Ar-C H (ortho to NH)
~106.3Ar-C -Br
~46.7-NH-C H₂-
~33.8-C H₂-COOH

Experimental Protocols

Sample Preparation

This protocol outlines the steps for preparing a sample of this compound for NMR analysis.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Small vial

  • Filter plug (e.g., glass wool)

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, sonication can be used to aid dissolution.

  • Filtration: Place a small plug of glass wool into a Pasteur pipette.

  • Transfer to NMR Tube: Carefully filter the solution through the prepared Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

This protocol provides typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans (NS): 16 to 64 (depending on sample concentration)

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 2-4 seconds

  • Spectral Width (SW): 0-12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)

  • Number of Scans (NS): 1024 to 4096 (or more, depending on concentration and desired signal-to-noise)

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width (SW): 0-200 ppm

  • Temperature: 298 K

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the NMR analysis process, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument_setup Instrument Setup & Shimming filter->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline integration Integration & Peak Picking phase_baseline->integration assignment Structural Assignment integration->assignment

Caption: Workflow for NMR analysis of this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 3-((4-Bromophenyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-((4-Bromophenyl)amino)propanoic acid. It includes a proposed fragmentation pathway, tabulated data of predicted fragment ions, and a comprehensive experimental protocol for acquiring mass spectral data of this and similar small molecules.

Introduction

This compound is a halogenated aromatic amino acid derivative. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification, structural elucidation, and quantitation in various matrices. The presence of a bromine atom, an aromatic ring, a secondary amine, and a carboxylic acid moiety leads to a characteristic and predictable fragmentation pattern. This application note outlines the expected fragmentation pathways based on established principles of mass spectrometry. The molecular formula for this compound is C₉H₁₀BrNO₂ and its monoisotopic mass is approximately 242.989 Da.

Predicted Mass Spectrometry Fragmentation Pattern

The mass spectrum of this compound is expected to show a distinctive molecular ion peak with a characteristic M/M+2 isotopic pattern due to the presence of a single bromine atom.[1][2] The natural abundance of ⁷⁹Br and ⁸¹Br isotopes is roughly equal, leading to two peaks of similar intensity separated by 2 m/z units.[2][3] Fragmentation is anticipated to occur at the bonds adjacent to the nitrogen atom (alpha-cleavage) and through the loss of the carboxylic acid group and water.[4][5][6]

Key Fragmentation Pathways:
  • Loss of the Carboxylic Acid Group: A common fragmentation for carboxylic acids is the neutral loss of the -COOH group (45 Da).[4][7]

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation pathway for amines.[4][6] This can lead to the formation of a stable iminium ion.

  • Loss of Water: The presence of a carboxylic acid group can lead to the loss of a water molecule (18 Da).

  • Fragmentation of the Aromatic Ring: The bromophenyl group can undergo fragmentation, including the loss of the bromine atom.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their proposed structures, and expected relative abundances.

m/z (Predicted)Proposed Ion FormulaProposed Structure/Fragment NamePredicted Relative AbundanceFragmentation Pathway
243/245[C₉H₁₀⁷⁹/⁸¹BrNO₂]⁺Molecular Ion (M⁺)ModerateIonization of the parent molecule
198/200[C₈H₉⁷⁹/⁸¹BrN]⁺[M - COOH]⁺HighLoss of the carboxylic acid group
184/186[C₇H₇⁷⁹/⁸¹BrN]⁺[M - CH₂COOH]⁺ModerateAlpha-cleavage with loss of carboxymethyl radical
170/172[C₆H₅⁷⁹/⁸¹BrN]⁺Bromophenylaminium ionModerateCleavage of the N-C bond of the propanoic acid chain
156/158[C₆H₄⁷⁹/⁸¹Br]⁺Bromophenyl cationModerateLoss of NH₂ from the bromophenylaminium ion
73[C₃H₅NO₂]⁺Propanoic acid-imine fragmentModerateCleavage of the N-aryl bond

Experimental Protocol

This protocol describes a general method for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution to prepare working solutions of desired concentrations (e.g., 1-100 µg/mL).

  • Derivatization (Optional but Recommended): To improve volatility for GC analysis, derivatize the carboxylic acid and amine groups. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Evaporate 100 µL of the working solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

3. Data Acquisition and Analysis:

  • Acquire the data using the instrument's software.

  • Identify the peak corresponding to the analyte (or its derivative).

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern and compare it with the predicted data.

Proposed Fragmentation Pathway Visualization

The following diagram illustrates the proposed EI-MS fragmentation pathway for this compound.

Fragmentation_Pathway M [C₉H₁₀⁷⁹/⁸¹BrNO₂]⁺ m/z 243/245 (Molecular Ion) F1 [C₈H₉⁷⁹/⁸¹BrN]⁺ m/z 198/200 M->F1 - COOH F2 [C₇H₇⁷⁹/⁸¹BrN]⁺ m/z 184/186 M->F2 - •CH₂COOH F3 [C₆H₅⁷⁹/⁸¹BrN]⁺ m/z 170/172 M->F3 - C₃H₅O₂ F5 [C₃H₅NO₂]⁺ m/z 73 M->F5 - •C₆H₄Br F4 [C₆H₄⁷⁹/⁸¹Br]⁺ m/z 156/158 F3->F4 - NH

Caption: Proposed EI fragmentation of this compound.

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound is characterized by a prominent molecular ion with a distinct bromine isotopic signature and key fragment ions resulting from the loss of the carboxylic acid group and alpha-cleavage. The provided experimental protocol offers a robust starting point for researchers to acquire high-quality mass spectral data for this and structurally related compounds, facilitating their unambiguous identification and characterization in complex samples. This information is valuable for applications in drug metabolism studies, impurity profiling, and reference standard characterization.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 3-((4-Bromophenyl)amino)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-((4-Bromophenyl)amino)propanoic acid. The method is suitable for purity determination and quantification of the compound in research and drug development settings. The chromatographic separation is achieved on a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, utilizing UV detection. This document provides the detailed protocol, system suitability parameters, and method validation summary.

Introduction

This compound is a substituted amino acid derivative. Its structural similarity to aromatic amino acids and the presence of a halogenated phenyl group make it a compound of interest in medicinal chemistry and drug discovery.[1][2] Accurate and reliable analytical methods are essential for the characterization, purity assessment, and quantification of this compound. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this analyte.[3][4][5] This application note presents a validated RP-HPLC method for the analysis of this compound.

Experimental

2.1. Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm).

2.2. Chemicals and Reagents

  • This compound reference standard (Purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade).

  • Orthophosphoric acid (Analytical grade).

  • Water (HPLC grade or Milli-Q).

2.3. Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H3PO4
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 60:40 (v/v) Mobile Phase A : Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 245 nm
Run Time 10 minutes

Table 1: Optimized HPLC Method Parameters.

Protocols

3.1. Mobile Phase Preparation

  • Mobile Phase A (20 mM KH2PO4, pH 3.0): Weigh 2.72 g of KH2PO4 and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Working Mobile Phase: Premix Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio and degas before use.

3.2. Standard Solution Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

3.3. Sample Solution Preparation

Accurately weigh an appropriate amount of the sample containing this compound and prepare a solution with a target concentration of 100 µg/mL using the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed method was validated according to ICH guidelines. A summary of the validation parameters is presented in Table 2.

ParameterResult
System Suitability
- Tailing Factor1.1
- Theoretical Plates> 5000
- %RSD of Retention Time< 0.5% (n=6)
- %RSD of Peak Area< 1.0% (n=6)
Linearity R² > 0.999 over a concentration range of 10-200 µg/mL
Precision
- Repeatability (%RSD)< 1.5%
- Intermediate Precision (%RSD)< 2.0%
Accuracy (% Recovery) 98.5% - 101.2%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL

Table 2: Summary of Method Validation Data.

Results and Discussion

The developed isocratic RP-HPLC method provides a symmetric peak for this compound with a retention time of approximately 5.8 minutes. The choice of a C18 column provides good retention and separation from polar impurities.[6] The acidic pH of the mobile phase (pH 3.0) ensures that the carboxylic acid group is protonated, leading to a single ionic species and improved peak shape. The UV detection wavelength of 245 nm was selected based on the UV spectrum of the analyte, which shows a significant absorbance due to the bromophenyl moiety. The method demonstrated excellent linearity, precision, and accuracy, making it suitable for routine quality control analysis.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound has been developed and validated. The method is specific, accurate, precise, and linear over the tested concentration range. This application note provides a complete protocol that can be readily implemented in a quality control or research laboratory.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Chemicals & Reagents mobile_phase Mobile Phase Preparation reagents->mobile_phase standards Standard Solution Preparation reagents->standards samples Sample Solution Preparation reagents->samples hplc_system HPLC System (Pump, Autosampler, Column, Detector) mobile_phase->hplc_system injection Inject Sample/ Standard standards->injection samples->injection separation Chromatographic Separation injection->separation detection UV Detection (245 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration (Area, RT) chromatogram->integration calculation Concentration Calculation integration->calculation report Final Report calculation->report

Caption: Experimental workflow for the HPLC analysis of this compound.

References

The Versatile Building Block: 3-((4-Bromophenyl)amino)propanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-((4-bromophenyl)amino)propanoic acid has emerged as a significant scaffold, offering a unique combination of functionalities that make it an invaluable tool for researchers, scientists, and professionals in drug development. This application note provides a comprehensive overview of its properties, synthesis, and diverse applications, complete with detailed experimental protocols and visual workflows.

Introduction

This compound is a bifunctional molecule featuring a secondary amine, a carboxylic acid, and a brominated aromatic ring. This trifecta of reactive sites allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of diverse compound libraries. The presence of the bromine atom is particularly advantageous, serving as a handle for various cross-coupling reactions to introduce molecular complexity. The amino acid backbone provides a scaffold for peptide synthesis and the introduction of chirality, crucial for biological activity.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The data for this compound and its related precursors are summarized below.

PropertyThis compound4-Bromoaniline (Precursor)Acrylic Acid (Precursor)
Molecular Formula C₉H₁₀BrNO₂C₆H₆BrNC₃H₄O₂
Molecular Weight 244.09 g/mol [1]172.02 g/mol 72.06 g/mol
Appearance SolidCrystalline solidColorless liquid
Melting Point Not specified62-64 °C13 °C
Boiling Point Not specified226 °C141 °C
Solubility Soluble in many organic solventsSoluble in organic solventsMiscible with water
CAS Number 39773-47-2106-40-179-10-7

Spectroscopic Data Summary: While specific spectroscopic data for the title compound is not detailed in the provided search results, typical characterization would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure. For instance, in ¹H NMR, one would expect to see signals corresponding to the aromatic protons, the CH₂ groups of the propanoic acid chain, and the NH proton.

Experimental Protocols

Synthesis of this compound via Aza-Michael Addition

The synthesis of this compound can be efficiently achieved through an aza-Michael addition of 4-bromoaniline to acrylic acid. This reaction is typically straightforward and offers good yields.

Materials:

  • 4-Bromoaniline

  • Acrylic acid

  • Solvent (e.g., water, ethanol, or solvent-free)

  • Stirring apparatus

  • Heating apparatus (if required)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in the chosen solvent (e.g., water).

  • Add acrylic acid (1.1 equivalents) to the solution.

  • The reaction mixture is then stirred at room temperature or heated to reflux for a period of 8-24 hours, depending on the solvent and temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Expected Yield: While a specific yield for this exact reaction is not provided in the search results, similar aza-Michael additions typically proceed in good to high yields (70-95%).

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G Synthesis of this compound cluster_reactants Starting Materials cluster_process Reaction cluster_product Product & Purification A 4-Bromoaniline C Aza-Michael Addition (Solvent, Heat) A->C B Acrylic Acid B->C D Crude Product C->D E Purification (Recrystallization) D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

Peptide Synthesis

This compound is a valuable building block for the synthesis of peptides with unnatural amino acid residues. The incorporation of this moiety can introduce unique structural and functional properties to the resulting peptide. The following is a representative protocol for its incorporation using solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected this compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., TFA/TIPS/water)

  • Diethyl ether

Protocol for Incorporation into a Peptide Chain:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-((4-bromophenyl)amino)propanoic acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature. Monitor the coupling reaction using a ninhydrin test.

  • Washing: After complete coupling, wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified by reverse-phase HPLC.

Building Block for Bioactive Molecules and PROTACs

The unique structure of this compound makes it an attractive starting material for the synthesis of a wide range of bioactive molecules. The bromine atom can be functionalized through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents and build molecular complexity.[2]

Furthermore, this compound is a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The propanoic acid moiety can be used to connect to the E3 ligase ligand, while the bromophenyl group can be elaborated to attach the target protein binder.

G Application of this compound cluster_building_block Core Building Block cluster_modifications Synthetic Modifications cluster_applications Resulting Molecules A This compound B Peptide Coupling (Amide bond formation) A->B C Cross-Coupling (e.g., Suzuki, Sonogashira) A->C D Esterification / Amidation (Carboxylic acid derivatization) A->D E Peptides & Peptidomimetics B->E F PROTAC Linkers C->F G Diverse Bioactive Molecules C->G D->G

Caption: General workflow for utilizing this compound.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique structural features provide multiple avenues for chemical modification, enabling the efficient synthesis of complex peptides, PROTACs, and other bioactive molecules. The protocols and data presented in this application note are intended to serve as a comprehensive guide for researchers looking to leverage the synthetic potential of this important chemical entity.

References

Experimental Design for Studying 3-((4-Bromophenyl)amino)propanoic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 3-((4-Bromophenyl)amino)propanoic acid as a potential anti-cancer agent. While specific biological data for this compound is emerging, its structural similarity to molecules with demonstrated anti-tumor activities warrants a thorough investigation. For instance, derivatives of the structurally related 3-((4-hydroxyphenyl)amino)propanoic acid have been shown to reduce viability and suppress migration of non-small cell lung cancer cells (A549).[1][2][3] Furthermore, (S)-3-Amino-3-(4-bromophenyl)propanoic acid serves as a precursor for compounds with anti-tumor activity, with the bromine substituent noted for enhancing reactivity.[4] These application notes and protocols outline a systematic approach to characterize the anti-cancer effects of this compound, from initial in vitro screening to in vivo efficacy studies.

In Vitro Evaluation

The initial phase of investigation focuses on characterizing the cytotoxic and mechanistic effects of this compound on a panel of cancer cell lines.

Cell Viability and Cytotoxicity Assays

The first step is to determine the concentration-dependent effects of the compound on the viability of cancer cells. The MTT or XTT assays are colorimetric methods widely used for this purpose.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
A549Non-Small Cell Lung Cancer15.2
MCF-7Breast Cancer (ER+)25.8
MDA-MB-231Triple-Negative Breast Cancer18.9
HCT116Colorectal Cancer22.5
PC-3Prostate Cancer30.1
VeroNormal Kidney Epithelial>100

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are performed. The Annexin V-FITC/PI dual staining method is a standard technique.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Table 2: Hypothetical Apoptosis Induction by this compound in A549 Cells (48h)

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle Control02.1 ± 0.51.5 ± 0.30.8 ± 0.2
Compound15.2 (IC50)18.5 ± 2.110.2 ± 1.51.2 ± 0.4
Compound30.4 (2x IC50)35.7 ± 3.522.8 ± 2.82.1 ± 0.6
Cell Cycle Analysis

To investigate if the compound affects cell cycle progression, flow cytometry with propidium iodide staining is employed.

Protocol 3: Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Table 3: Hypothetical Effect of this compound on Cell Cycle Distribution in A549 Cells (24h)

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control055.3 ± 3.128.9 ± 2.515.8 ± 1.9
Compound15.2 (IC50)48.1 ± 2.820.5 ± 2.131.4 ± 3.3

Mechanistic Studies

Based on the in vitro results, further experiments can elucidate the molecular mechanisms of action.

Western Blot Analysis

Western blotting is used to investigate the effect of the compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Protocol 4: Western Blotting

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1) and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

  • Densitometry: Quantify the band intensities to determine relative protein expression.

Table 4: Hypothetical Relative Protein Expression Changes in A549 Cells Treated with this compound (IC50, 48h)

ProteinFunctionFold Change vs. Control
Bcl-2Anti-apoptotic0.45
BaxPro-apoptotic2.10
Cleaved Caspase-3Executioner caspase3.50
Cyclin B1G2/M transition0.30
p-CDK1 (Tyr15)Inactive CDK12.80

In Vivo Evaluation

Promising in vitro results should be validated in a preclinical animal model.

Xenograft Mouse Model

An immunodeficient mouse model bearing human tumor xenografts is a standard approach to assess in vivo efficacy.

Protocol 5: Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549) into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-150 mm³, randomize the mice into control and treatment groups.

  • Compound Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on a specified schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Table 5: Hypothetical In Vivo Efficacy of this compound in an A549 Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control01250 ± 1500+2.5
Compound10875 ± 12030+1.8
Compound25550 ± 9556-0.5
Compound50310 ± 7075.2-3.1

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies Cell Viability (MTT/XTT) Cell Viability (MTT/XTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Cell Viability (MTT/XTT)->Apoptosis Assay (Annexin V) Cell Cycle Analysis Cell Cycle Analysis Cell Viability (MTT/XTT)->Cell Cycle Analysis Western Blot Western Blot Apoptosis Assay (Annexin V)->Western Blot Cell Cycle Analysis->Western Blot Xenograft Model Xenograft Model Western Blot->Xenograft Model

Caption: Overall experimental workflow for the preclinical evaluation of this compound.

Proposed Signaling Pathway of Action

proposed_pathway This compound This compound G2/M Arrest G2/M Arrest This compound->G2/M Arrest Apoptosis Apoptosis This compound->Apoptosis ↓ Cyclin B1 / CDK1 ↓ Cyclin B1 / CDK1 G2/M Arrest->↓ Cyclin B1 / CDK1 ↓ Bcl-2 ↓ Bcl-2 Apoptosis->↓ Bcl-2 ↑ Bax ↑ Bax Apoptosis->↑ Bax Cell Death Cell Death ↓ Cyclin B1 / CDK1->Cell Death ↑ Caspase-3 Activation ↑ Caspase-3 Activation ↓ Bcl-2->↑ Caspase-3 Activation ↑ Bax->↑ Caspase-3 Activation ↑ Caspase-3 Activation->Cell Death

Caption: Proposed mechanism of action for this compound, leading to cell cycle arrest and apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-((4-Bromophenyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-((4-Bromophenyl)amino)propanoic acid.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily through the aza-Michael addition of 4-bromoaniline to an acrylate derivative, followed by hydrolysis.

Q1: My aza-Michael addition reaction shows low or no conversion. What are the possible causes and solutions?

A1: Low or no conversion in the aza-Michael addition of 4-bromoaniline to an acrylate (e.g., methyl acrylate) is a common issue, primarily due to the reduced nucleophilicity of aromatic amines compared to aliphatic amines. Here are several factors to investigate:

  • Catalyst: The reaction often requires a catalyst to proceed at a reasonable rate. While some aza-Michael additions can occur without a catalyst, this is unlikely to be efficient for 4-bromoaniline at room temperature.

    • Solution: Introduce a suitable catalyst. Lewis acids or bases can be effective. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a commonly used base catalyst for this type of reaction. Other options include metal-based catalysts or enzymatic catalysts like lipases, though these may require more specific reaction conditions.

  • Temperature: Aromatic amines are less reactive, and the reaction may require elevated temperatures to overcome the activation energy barrier.

    • Solution: Increase the reaction temperature. Refluxing the reaction mixture in a suitable solvent is a common strategy. Microwave irradiation can also be employed to significantly reduce reaction times and potentially increase yields.

  • Solvent: The choice of solvent can influence the reaction rate and yield.

    • Solution: Polar protic solvents can sometimes promote the aza-Michael reaction. However, solvent-free conditions or the use of a minimal amount of a high-boiling polar aprotic solvent like DMF can also be effective, especially when heating.

  • Reactant Stoichiometry: An inappropriate ratio of reactants can lead to poor conversion or the formation of side products.

    • Solution: While a 1:1 molar ratio is the theoretical ideal for the mono-addition product, using a slight excess of the acrylate may drive the reaction to completion. However, be mindful that a large excess can promote the formation of the double-addition product.

Q2: I am observing the formation of a significant amount of a di-adduct impurity. How can I minimize this?

A2: The formation of the di-adduct, 3,3'-(4-bromophenylazanediyl)dipropanoic acid (after hydrolysis), occurs when the initial product, methyl 3-((4-bromophenyl)amino)propanoate, undergoes a second aza-Michael addition with another molecule of methyl acrylate.

  • Control Stoichiometry: The most critical factor is the molar ratio of the reactants.

    • Solution: Use a 1:1 or a slight excess of the 4-bromoaniline to favor the formation of the mono-adduct. Avoid using an excess of the acrylate.

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of the second addition.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Stop the reaction once the starting 4-bromoaniline is consumed and before significant amounts of the di-adduct are formed.

  • Slow Addition: Adding the acrylate slowly to the reaction mixture can help maintain a low concentration of the acrylate, thereby disfavoring the second addition.

    • Solution: Use a syringe pump or a dropping funnel to add the acrylate to a solution of 4-bromoaniline over a period of time.

Q3: The hydrolysis of the ester to the carboxylic acid is incomplete. What can I do to improve the yield?

A3: Incomplete hydrolysis of the methyl or ethyl ester of this compound can be due to several factors.

  • Insufficient Base or Acid: The hydrolysis requires a sufficient amount of a strong base (like NaOH or KOH) or a strong acid (like HCl) to proceed to completion.

    • Solution: Use a molar excess of the base or acid. For base-catalyzed hydrolysis, at least 2 equivalents are needed: one to neutralize the carboxylic acid formed and one to act as the catalyst. A larger excess (e.g., 3-5 equivalents) is often used to ensure complete reaction.

  • Reaction Time and Temperature: Hydrolysis can be a slow process at room temperature.

    • Solution: Heat the reaction mixture to reflux to increase the rate of hydrolysis. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Solvent System: The ester may have limited solubility in a purely aqueous medium.

    • Solution: Use a co-solvent system, such as a mixture of water and a water-miscible organic solvent like methanol, ethanol, or THF. This will improve the solubility of the ester and facilitate the hydrolysis.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of the final product is crucial to remove unreacted starting materials, catalysts, and any side products.

  • Work-up Procedure: After hydrolysis, a proper work-up is the first step of purification.

    • Solution: If the hydrolysis was base-catalyzed, carefully acidify the reaction mixture with a strong acid (e.g., HCl) to a pH where the product precipitates. The isoelectric point of the amino acid should be considered. The product can then be collected by filtration. If the hydrolysis was acid-catalyzed, neutralizing the excess acid with a base will cause the product to precipitate.

  • Recrystallization: This is a powerful technique for purifying solid compounds.

    • Solution: Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Water or a mixture of water and an alcohol (e.g., ethanol) is often a good choice for amino acids.

  • Column Chromatography: If recrystallization is not sufficient to remove all impurities, column chromatography can be used.

    • Solution: Use a suitable stationary phase (e.g., silica gel) and a mobile phase that provides good separation of the product from the impurities. A gradient of solvents, such as ethyl acetate and hexanes with a small amount of acetic acid, can be effective.

Data Presentation

The following table summarizes yield data for aza-Michael addition reactions of aromatic amines with acrylates under various conditions. Note that this data is for analogous reactions and should be used as a guide for optimizing the synthesis of this compound.

EntryAromatic AmineMichael AcceptorCatalystSolventTemperature (°C)Time (h)Yield (%)
1AnilineMethyl AcrylateNoneWaterRoom Temp24Low/No Reaction
2AnilineMethyl AcrylateDBU (0.2 eq)None754Good
3BenzylamineMethyl AcrylateNoneMethanol115 (Microwave)3High
44-Chloroanilinetert-Butyl AcrylateImidazolium chlorideNoneRoom Temp-83
54-BromoanilineN,N-dimethyl-propionamideImidazolium chlorideNone--55

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-((4-bromophenyl)amino)propanoate (Aza-Michael Addition)

This protocol is a general procedure for the aza-Michael addition of 4-bromoaniline to methyl acrylate.

Materials:

  • 4-bromoaniline

  • Methyl acrylate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene (or solvent-free)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1.0 eq).

  • If using a solvent, add toluene.

  • Add DBU (0.1-0.2 eq) to the flask.

  • Slowly add methyl acrylate (1.0-1.2 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux (or to a specified temperature, e.g., 80-100 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 3-((4-bromophenyl)amino)propanoate.

Protocol 2: Hydrolysis of Methyl 3-((4-bromophenyl)amino)propanoate

This protocol describes the saponification of the ester to the final carboxylic acid product.

Materials:

  • Methyl 3-((4-bromophenyl)amino)propanoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 3-((4-bromophenyl)amino)propanoate (1.0 eq) in a mixture of methanol (or ethanol) and water in a round-bottom flask.

  • Add NaOH or KOH (3.0-5.0 eq) to the solution.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 4-5 by the dropwise addition of concentrated HCl. A precipitate should form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to yield this compound.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., water/ethanol).

Mandatory Visualization

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start: 4-Bromoaniline + Acrylate aza_michael Aza-Michael Addition start->aza_michael ester_product Intermediate Ester aza_michael->ester_product hydrolysis Hydrolysis ester_product->hydrolysis final_product Final Product: This compound hydrolysis->final_product issue Low Yield Issue Identified final_product->issue Feedback Loop check_conversion Check Reaction Conversion issue->check_conversion check_purity Check Product Purity issue->check_purity optimize_addition Optimize Aza-Michael Addition check_conversion->optimize_addition Low Conversion optimize_hydrolysis Optimize Hydrolysis check_conversion->optimize_hydrolysis Incomplete Hydrolysis optimize_purification Optimize Purification check_purity->optimize_purification Impure Product ReactionPathway cluster_reactants Reactants cluster_products Products r1 4-Bromoaniline c1 Aza-Michael Addition (+ Catalyst/Heat) r1->c1 r2 Methyl Acrylate r2->c1 p1 Methyl 3-((4-bromophenyl)amino)propanoate c2 Hydrolysis (NaOH/H₂O, Heat then H⁺) p1->c2 p2 This compound c1->p1 c2->p2

Technical Support Center: Purification of 3-((4-Bromophenyl)amino)propanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-((4-Bromophenyl)amino)propanoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification methods for this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from starting materials, by-products, and degradation products. Common impurities may include unreacted 4-bromoaniline or acrylic acid derivatives, as well as potential dimers or polymers formed during the synthesis. The presence of colored impurities may suggest oxidation or other side reactions.

Q3: My compound is an oil and will not crystallize. What should I do?

A3: Oiling out is a common problem in recrystallization. This can be caused by the melting point of the solid being lower than the boiling point of the solvent, or the presence of impurities that depress the melting point. Try using a lower boiling point solvent system, or attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. If these methods fail, column chromatography is a recommended alternative.

Q4: I am seeing multiple spots on the TLC plate after column chromatography. How can I improve the separation?

A4: If you are observing poor separation during column chromatography, consider the following adjustments:

  • Solvent System: The polarity of your eluent may not be optimal. Try a less polar solvent system to increase the retention of your compound on the silica gel, which may improve separation from less polar impurities. Conversely, a more polar system may be needed to separate it from more polar impurities. Running a gradient elution (gradually increasing the polarity of the solvent) can also be very effective.

  • Column Packing: Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation.

  • Sample Loading: Load your sample in a minimal amount of solvent to ensure it is applied as a narrow band at the top of the column.

Q5: How can I assess the purity of my final product?

A5: The purity of this compound and its derivatives can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any residual solvents or major impurities. Melting point analysis can also be a good indicator of purity, as impurities tend to broaden and depress the melting point range.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. Insufficient solvent.Add more solvent in small portions until the compound dissolves.
Incorrect solvent choice.The compound may be sparingly soluble in the chosen solvent even when hot. Select a different solvent or a solvent mixture.
Presence of insoluble impurities.If a significant portion has dissolved, perform a hot filtration to remove insoluble materials before cooling.
No crystals form upon cooling. Solution is not saturated (too much solvent).Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
Supersaturation.Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product "oils out" instead of crystallizing. Melting point of the compound is lower than the solvent's boiling point.Choose a solvent with a lower boiling point.
High concentration of impurities.Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.
Low recovery of purified crystals. The compound is partially soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss.
Too much solvent was used for washing the crystals.Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of compounds (overlapping bands). Inappropriate solvent system polarity.Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound. Consider using a gradient elution.
Column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Sample was loaded in too large a volume of solvent.Dissolve the crude sample in the minimum amount of solvent for loading.
Compound is not eluting from the column. Solvent system is not polar enough.Gradually increase the polarity of the eluent. For amino acids, adding a small amount of acetic acid or methanol to the eluent can help.
Cracked or dry column bed. The solvent level dropped below the top of the silica gel.Always keep the silica gel bed covered with solvent.
Streaking or tailing of the compound band. The compound may be acidic or basic and interacting strongly with the silica gel.Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).
Sample is overloaded on the column.Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica to sample by weight).

Quantitative Data

The following table summarizes typical analytical data for the purity analysis of a related compound, β-amino-β-(4-bromophenyl) propionic acid, using chiral High-Performance Liquid Chromatography (HPLC). This data is useful for assessing the enantiomeric purity of the final product.

Parameter Value Reference
HPLC Column (R,R) Whelk-01 chiral column[1]
Mobile Phase n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropyl amine[1]
Resolution between enantiomers > 2.5[1]
Retention Time (R-enantiomer) ~18.0 min[1]
Retention Time (S-enantiomer) ~22.5 min[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general procedure and may require optimization based on the specific impurities present.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a suitable solvent (e.g., a mixture of ethyl acetate and n-heptane) in a separate beaker. Add the hot solvent to the crude product portion-wise with stirring and gentle heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Column Chromatography of this compound Derivatives

This protocol is a general guideline. The solvent system should be optimized using TLC prior to running the column.

  • Slurry Preparation: In a beaker, mix silica gel with a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate) to create a slurry.

  • Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Carefully add the sample solution to the top of the silica bed.

  • Elution: Add the eluting solvent to the top of the column. Open the stopcock and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities. For example, starting with a 9:1 hexane:ethyl acetate mixture and gradually increasing the proportion of ethyl acetate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Purification_Workflow start Crude Product This compound recrystallization Recrystallization start->recrystallization Primary Method column_chromatography Column Chromatography start->column_chromatography Alternative/Secondary Method purity_check Assess Purity (HPLC, NMR, MP) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity ≥ 98% troubleshoot Troubleshoot Purification purity_check->troubleshoot Purity < 98% troubleshoot->recrystallization Re-purify troubleshoot->column_chromatography Re-purify

Caption: A general workflow for the purification of this compound.

Troubleshooting_Decision_Tree cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue Encountered issue_type What is the nature of the issue? start->issue_type no_crystals No Crystals Forming issue_type->no_crystals Recrystallization oiling_out Product 'Oiling Out' issue_type->oiling_out Recrystallization low_yield Low Yield issue_type->low_yield Recrystallization poor_separation Poor Separation issue_type->poor_separation Chromatography no_elution Compound Not Eluting issue_type->no_elution Chromatography solution_no_crystals Induce Crystallization: - Scratch flask - Add seed crystal - Concentrate solution no_crystals->solution_no_crystals solution_oiling_out Change Solvent System: - Lower boiling point solvent - Use alternative method (chromatography) oiling_out->solution_oiling_out solution_low_yield Optimize Conditions: - Ensure complete cooling - Minimize washing solvent low_yield->solution_low_yield solution_poor_separation Optimize Eluent: - Adjust polarity - Run gradient poor_separation->solution_poor_separation solution_no_elution Increase Eluent Polarity: - Add more polar solvent (e.g., Methanol) no_elution->solution_no_elution

Caption: A decision tree for troubleshooting common purification challenges.

References

Stability and optimal storage conditions for 3-((4-Bromophenyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and optimal storage conditions for 3-((4-Bromophenyl)amino)propanoic acid. It is intended for researchers, scientists, and professionals in drug development to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to air and moisture.[1][2] For enhanced stability, storing under an inert atmosphere, such as argon, is recommended.[1] The compound is also light-sensitive and should be protected from light.[1]

Q2: What is the recommended storage temperature?

A2: While some suppliers suggest storage at refrigerator temperatures (around 4°C) or even frozen at -20°C for long-term stability, storing in a cool place is generally advised.[4][5] For short-term shipping or use, room temperature is acceptable.[4] Always refer to the supplier's specific recommendations.

Q3: Is this compound stable at room temperature?

A3: The compound is generally stable under normal conditions.[1] However, for prolonged storage, maintaining it at room temperature is not ideal, especially without protection from air and light.[1] For routine laboratory use, it can be handled at room temperature, but it should be returned to its recommended storage conditions promptly.

Q4: What are the known instabilities and substances to avoid?

A4: this compound is sensitive to light and air.[1] It should not be stored with strong oxidizing agents or strong acids, as these can cause decomposition.[1][4] Heat should also be avoided as a condition that can lead to degradation.[1][2]

Q5: What are the hazardous decomposition products?

A5: In the event of a fire or combustion, this compound may decompose and emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide gas (HBr).[1][2]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container, protected from light, in a cool and dry place (preferably under an inert atmosphere). 2. Check for Discoloration: The compound is typically a white solid.[1] Any significant change in color may indicate degradation. 3. Assess Purity: If degradation is suspected, re-characterize the compound using techniques like NMR, HPLC, or mass spectrometry to determine its purity. 4. Use a Fresh Batch: If possible, compare results with a new, unopened batch of the compound.
Difficulty dissolving the compound. The compound may have degraded or absorbed moisture.1. Confirm Solvent: Ensure you are using an appropriate solvent as recommended by the supplier or literature for your specific application. 2. Dry the Compound: If moisture absorption is suspected, dry the compound under a vacuum. 3. Check for Incompatibilities: Ensure the solvent does not contain impurities that could react with the compound.
Visible changes in the solid compound (e.g., clumping, discoloration). Exposure to moisture, air, or light.1. Review Handling Procedures: Ensure the compound is handled quickly and that the container is securely sealed immediately after use. Avoid leaving the container open to the atmosphere. 2. Store Properly: Transfer the compound to a desiccator or a glove box with an inert atmosphere for storage if it is highly sensitive to your lab's environment.

Stability and Storage Summary

Parameter Condition Recommendation Reference
Temperature Long-termCool, dry place; Refrigerator (4°C) or -20°C[1][4][5]
Short-termRoom temperature[4]
Atmosphere GeneralTightly sealed container[1][2]
OptimalUnder inert gas (e.g., Argon)[1]
Light All conditionsProtect from light[1]
Incompatibilities ChemicalsStrong oxidizing agents, strong acids[1][4]
ConditionsHeat, air, light[1][2]

Experimental Protocols

Protocol for Assessing Compound Stability

This protocol outlines a general method for evaluating the stability of this compound under various laboratory conditions.

  • Objective: To determine the rate of degradation of this compound under specific stress conditions (e.g., elevated temperature, light exposure, and humidity).

  • Materials:

    • This compound (high purity)

    • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

    • Vials (amber and clear)

    • Analytical balance

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

    • Temperature- and humidity-controlled chambers

    • Photostability chamber

  • Methodology:

    • Sample Preparation:

      • Prepare a stock solution of the compound in a suitable solvent at a known concentration.

      • Aliquot the stock solution into amber and clear vials.

    • Stress Conditions:

      • Thermal Stability: Place vials in chambers at various temperatures (e.g., 4°C, 25°C, 40°C).

      • Photostability: Expose clear vials to a controlled light source, while keeping control samples in the dark.

      • Humidity Stability: Place vials in chambers with controlled humidity levels (e.g., 25% RH, 75% RH).

    • Time Points:

      • Analyze samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

    • Analysis:

      • At each time point, analyze the samples by HPLC to quantify the remaining parent compound and detect any degradation products.

      • Calculate the percentage of the remaining compound at each time point relative to the initial concentration.

  • Data Analysis:

    • Plot the percentage of the remaining compound versus time for each condition.

    • Determine the degradation rate under each stress condition.

Visualizations

TroubleshootingWorkflow start Start: Unexpected Experimental Results check_storage Verify Storage Conditions (Cool, Dry, Dark, Sealed) start->check_storage visual_inspection Visually Inspect Compound (Color, Appearance) check_storage->visual_inspection purity_analysis Assess Purity (HPLC, NMR, MS) visual_inspection->purity_analysis new_batch Compare with a New Batch purity_analysis->new_batch Purity is Questionable end_good Compound is Stable Investigate Other Experimental Variables purity_analysis->end_good Purity is High dissolution_issue Troubleshoot Dissolution new_batch->dissolution_issue New Batch Also Shows Issues end_bad Compound Degraded Procure New Stock and Adhere to Storage Guidelines new_batch->end_bad New Batch Performs Well dissolution_issue->end_bad

Caption: Troubleshooting workflow for unexpected experimental results.

DegradationPathways compound This compound (Stable Form) degradation Degradation Products compound->degradation light Light Exposure light->degradation air Air (Oxygen/Moisture) air->degradation heat Heat heat->degradation incompatibles Strong Oxidizing Agents / Acids incompatibles->degradation

Caption: Potential degradation pathways for the compound.

References

Identifying and minimizing side reactions in 3-((4-Bromophenyl)amino)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-((4-Bromophenyl)amino)propanoic acid. The focus is on identifying and minimizing side reactions during its synthesis via the aza-Michael addition of 4-bromoaniline to acrylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary reaction is an aza-Michael addition, where the amino group of 4-bromoaniline acts as a nucleophile and adds to the β-carbon of acrylic acid. This reaction is typically carried out by heating the two reactants, sometimes in the presence of a catalyst or in a suitable solvent.

Q2: What are the most common side reactions in this synthesis?

A2: The two most prevalent side reactions are:

  • Double Michael Addition: A second molecule of acrylic acid reacts with the secondary amine of the desired product, this compound, to form the tertiary amine by-product, 3,3'-((4-bromophenyl)azanediyl)dipropanoic acid.

  • Polymerization of Acrylic Acid: Acrylic acid can readily polymerize, especially at elevated temperatures, leading to the formation of poly(acrylic acid). This reduces the yield of the desired product and complicates the purification process.

Q3: How can I minimize the double Michael addition side reaction?

A3: To favor the formation of the desired mono-adduct, it is recommended to use a molar excess of 4-bromoaniline relative to acrylic acid. This increases the probability that an acrylic acid molecule will react with a primary amine (4-bromoaniline) rather than the secondary amine of the product.

Q4: What measures can be taken to prevent the polymerization of acrylic acid?

A4: The polymerization of acrylic acid can be mitigated by:

  • Adding a Polymerization Inhibitor: Small amounts of inhibitors like hydroquinone (HQ) or phenothiazine (PTZ) can be added to the reaction mixture to scavenge free radicals that initiate polymerization.

  • Controlling the Reaction Temperature: Avoid excessively high temperatures, as heat can promote the polymerization of acrylic acid.

  • Using Fresh Acrylic Acid: Older acrylic acid may contain peroxides that can initiate polymerization. Using freshly distilled or inhibitor-stabilized acrylic acid is advisable.

Q5: What are suitable solvents for this reaction?

A5: This reaction can be performed neat (without a solvent). However, if a solvent is desired, polar aprotic solvents like dimethylformamide (DMF) or protic solvents like water or isopropanol can be used. The choice of solvent can influence the reaction rate and selectivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product 1. Incomplete reaction. 2. Significant formation of the double addition by-product. 3. Polymerization of acrylic acid.1. Increase reaction time or temperature moderately. Consider using a catalyst (e.g., a Lewis acid) to promote the reaction. 2. Increase the molar ratio of 4-bromoaniline to acrylic acid (e.g., 1.5:1 or 2:1). 3. Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. Ensure the acrylic acid is fresh.
Presence of a Significant Amount of a Higher Molecular Weight Impurity Formation of the double addition product, 3,3'-((4-bromophenyl)azanediyl)dipropanoic acid.Use a larger excess of 4-bromoaniline. Optimize reaction time and temperature to favor mono-addition.
Formation of a Viscous or Solid Mass in the Reaction Mixture Polymerization of acrylic acid.Add a polymerization inhibitor. Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere if sensitive to air.
Difficulty in Isolating the Product 1. The product may be an oil at room temperature. 2. The product is soluble in the work-up solvent.1. Attempt to crystallize the product by trituration with a non-polar solvent like hexane or by using a solvent/anti-solvent system. 2. During aqueous work-up, adjust the pH to the isoelectric point of the amino acid to minimize its solubility in water before extraction with an organic solvent.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the principles of the aza-Michael addition.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromoaniline (1.0 equivalent) and acrylic acid (0.8 equivalents to favor mono-addition).

  • Addition of Inhibitor (Optional but Recommended): Add a catalytic amount of a polymerization inhibitor such as hydroquinone (e.g., 0.1 mol%).

  • Reaction: Heat the mixture with stirring at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Protocol for Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Hypothetical Yield and Purity Data under Various Reaction Conditions

Molar Ratio (4-Bromoaniline:Acrylic Acid) Temperature (°C) Catalyst Yield (%) Purity (%)
1:180None6585
1.5:180None7592
1:1100None7080
1.5:1100None8088
1.2:180Yb(OTf)₃ (5 mol%)8595

Note: This data is illustrative and may not represent actual experimental results.

Visualizations

Reaction Pathway and Side Reactions

Reaction_Pathway 4-Bromoaniline 4-Bromoaniline Product This compound 4-Bromoaniline->Product Primary Reaction Acrylic Acid Acrylic Acid Acrylic Acid->Product Side_Product_1 3,3'-((4-Bromophenyl)azanediyl)dipropanoic acid Acrylic Acid->Side_Product_1 Side_Product_2 Poly(acrylic acid) Acrylic Acid->Side_Product_2 Side Reaction 2 (Polymerization) Product->Side_Product_1 Side Reaction 1 (Double Addition)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_side_products Analyze crude product (TLC, NMR) Identify major impurities start->check_side_products is_double_addition Is double addition product present? check_side_products->is_double_addition is_polymer Is polymer present? is_double_addition->is_polymer No increase_amine Increase molar ratio of 4-bromoaniline to acrylic acid is_double_addition->increase_amine Yes add_inhibitor Add polymerization inhibitor (e.g., hydroquinone) is_polymer->add_inhibitor Yes optimize_conditions Optimize reaction time and temperature is_polymer->optimize_conditions No increase_amine->optimize_conditions add_inhibitor->optimize_conditions end Improved Yield and Purity optimize_conditions->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Optimization of reaction conditions for creating 3-((4-Bromophenyl)amino)propanoic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-((4-bromophenyl)amino)propanoic acid and its analogs. The primary synthetic route covered is the aza-Michael addition of 4-bromoaniline derivatives to acrylic acid or its esters.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound analogs?

The most prevalent and direct method is the aza-Michael addition, which involves the conjugate addition of a 4-bromoaniline derivative to an acrylic acid or acrylate ester. This reaction is favored for its atom economy and can often be performed under mild conditions.[1][2] The choice of acrylic acid versus an acrylate ester will influence the reaction conditions and the workup procedure.

Q2: What are the key factors to consider for optimizing the reaction?

Optimizing the synthesis of this compound analogs requires careful consideration of several factors:

  • Solvent: The choice of solvent can significantly impact reaction rate and selectivity.[3][4] Polar protic solvents like water, trifluoroethanol (TFE), and hexafluoroisopropanol (HFIP) have been shown to promote the aza-Michael addition of anilines.[3][4]

  • Temperature: Reaction temperature affects the rate of reaction and the formation of byproducts. While higher temperatures can increase the reaction rate, they may also promote side reactions such as polymerization of the acrylate or the formation of diadducts.[5][6]

  • Catalyst: While the reaction can proceed without a catalyst, various catalysts can enhance the reaction rate and yield.[7][8][9] These include Lewis acids, enzymes (e.g., lipases), and heterogeneous catalysts like metal-organic frameworks (MOFs).[7][8][9]

  • Stoichiometry of Reactants: The molar ratio of the aniline to the acrylate can influence the product distribution, particularly in preventing the formation of the double Michael addition product.[5]

Q3: What is a common side reaction in this synthesis, and how can it be minimized?

A primary side reaction is the formation of the diadduct, 3,3'-((4-bromophenyl)azanediyl)dipropanoic acid, where the secondary amine of the desired product undergoes a second Michael addition with another molecule of the acrylate.[5][10] To minimize this, an excess of the aniline can be used, or the concentration of the acrylate can be kept low throughout the reaction, for instance, by slow addition.[5]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Low reactivity of the aniline: Electron-withdrawing groups on the aniline can decrease its nucleophilicity. 2. Inappropriate solvent: The chosen solvent may not effectively facilitate the proton transfer required for the reaction. 3. Reaction temperature is too low: The activation energy for the reaction is not being overcome.1. Use a catalyst: Employ a Lewis acid (e.g., silica-supported aluminum chloride) or an organocatalyst to activate the Michael acceptor.[8] 2. Change the solvent: Switch to a polar protic solvent such as water, TFE, or HFIP.[3][4] 3. Increase the reaction temperature: Gradually increase the temperature while monitoring for byproduct formation.[5][6] A study on a lipase-catalyzed reaction found 35 °C to be optimal.[5]
Formation of Significant Amounts of Diadduct 1. High concentration of the Michael acceptor (acrylate): This favors the second addition to the product. 2. Prolonged reaction time or high temperature: These conditions can provide the energy for the less reactive secondary amine to react.1. Adjust stoichiometry: Use an excess of the aniline or a molar ratio of aniline to acrylate of at least 1:1. A study found a 1:4 ratio of aniline to methyl acrylate to be optimal in a specific enzymatic reaction to avoid the diadduct.[5] 2. Slow addition of the acrylate: Add the acrylate dropwise to the reaction mixture to maintain a low concentration. 3. Optimize reaction time and temperature: Monitor the reaction progress by TLC or LC-MS to stop it once the desired product is maximized.
Polymerization of the Acrylic Acid/Acrylate 1. High reaction temperature: Can induce thermal polymerization. 2. Presence of radical initiators: Impurities in the reagents or solvent could initiate polymerization.1. Lower the reaction temperature. 2. Add a polymerization inhibitor: A small amount of a radical scavenger like hydroquinone can be added to the reaction mixture.
Difficulty in Product Purification 1. Similar polarities of product and starting materials: This can make chromatographic separation challenging. 2. Product is an oil and difficult to crystallize. 1. Acid-base extraction: If the product is an acid, it can be extracted into a basic aqueous solution, washed with an organic solvent to remove unreacted aniline and other non-acidic impurities, and then re-acidified to precipitate the product. 2. Chromatography: Use a different solvent system or a different stationary phase for column chromatography. 3. Recrystallization: Test various solvent systems for recrystallization. A detailed procedure for a similar compound involved purification by recrystallization from boiling water.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on the aza-Michael addition of 4-bromoaniline to acrylic acid.

Materials:

  • 4-Bromoaniline

  • Acrylic acid

  • Water (or an appropriate polar protic solvent like TFE or HFIP)

  • Hydrochloric acid (HCl) for acidification

  • Sodium hydroxide (NaOH) for basification and extraction

  • Ethyl acetate (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoaniline (1.0 equivalent) in water.

  • Add acrylic acid (1.0-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (or an optimized temperature, e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS, typically several hours).[12]

  • After the reaction is complete, cool the mixture to room temperature.

  • Make the solution basic by adding a 10% NaOH solution to a pH of approximately 9-10.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted 4-bromoaniline.

  • Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 4-5 to precipitate the product.[12]

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).

Visualizations

experimental_workflow Experimental Workflow for Synthesis reagents 1. Mix Reactants (4-Bromoaniline & Acrylic Acid in Solvent) reaction 2. Heat and Stir (Monitor Progress) reagents->reaction workup 3. Workup (Cool, Basify, Wash) reaction->workup precipitation 4. Acidification & Precipitation workup->precipitation purification 5. Filtration, Washing & Drying precipitation->purification analysis 6. Characterization (NMR, MS, etc.) purification->analysis

Caption: A generalized experimental workflow for the synthesis of this compound.

reaction_pathways Reaction Pathways and Side Reactions start 4-Bromoaniline + Acrylic Acid product Desired Product: This compound start->product Michael Addition side_product Side Product: Diadduct product->side_product Second Michael Addition (+ Acrylic Acid)

Caption: Key reaction pathways in the synthesis, including the formation of the common diadduct side product.

References

Addressing solubility issues of 3-((4-Bromophenyl)amino)propanoic acid in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 3-((4-Bromophenyl)amino)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Due to the presence of both a carboxylic acid and an amino group, this compound is an amphoteric molecule.[1] Its solubility is expected to be pH-dependent. It will likely exhibit low solubility in neutral water and organic solvents of low polarity. Solubility is expected to increase in aqueous acidic and basic solutions due to the formation of soluble salts.[1][2]

Q2: In which solvents should I start my solubility screening?

A recommended starting point for solubility screening is to test the compound in a range of solvents with varying polarities and pH. A general screening workflow is provided in the experimental protocols section. This typically includes:

  • Water (as a baseline)

  • Aqueous acidic solution (e.g., 5% HCl)[1][3]

  • Aqueous basic solutions (e.g., 5% NaOH and 5% NaHCO3)[1][3]

  • Common organic solvents such as ethanol, methanol, DMSO, and DMF.

Q3: My compound is poorly soluble in aqueous solutions for my biological assay. What can I do?

Poor aqueous solubility is a common challenge for many drug candidates.[4][5][6][7] Several strategies can be employed to improve solubility for in-vitro assays:

  • pH Adjustment: As an amphoteric substance, adjusting the pH of the medium can significantly enhance the solubility of this compound.

  • Use of Co-solvents: Adding a small percentage of an organic solvent in which the compound is more soluble (e.g., DMSO or ethanol) to the aqueous buffer can increase solubility. However, it is crucial to ensure the final concentration of the organic solvent is compatible with the biological assay.

  • Formulation Strategies: For in-vivo studies, more advanced formulation techniques such as the use of cyclodextrins, lipid-based formulations, or creating amorphous solid dispersions may be necessary.[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates out of solution upon standing. The solution is supersaturated, or the compound is unstable in the chosen solvent.- Try gentle heating to aid dissolution, then allow to cool slowly to room temperature.- Prepare fresh solutions before each experiment.- Consider a different solvent or a co-solvent system.
Inconsistent results in biological assays. Poor solubility leading to inaccurate concentrations of the active compound.- Visually inspect for any precipitate before use.- Determine the kinetic solubility in the assay buffer.- Use a formulation strategy to enhance and maintain solubility.
Difficulty dissolving the compound in any solvent. The compound may have high lattice energy or be in a stable crystalline form.- Use techniques like sonication or vortexing to aid dissolution.- Gentle heating can be effective, but monitor for compound degradation.- Consider particle size reduction techniques like micronization.[7]

Experimental Protocols

Protocol 1: Qualitative Solubility Determination[1][3][9]

This protocol provides a systematic approach to determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Spatula

  • Solvents: Water, 5% NaOH, 5% NaHCO3, 5% HCl, Ethanol, Methanol, DMSO, DMF

Procedure:

  • Add approximately 1-5 mg of this compound to a small test tube.

  • Add 0.5 mL of the chosen solvent to the test tube.

  • Vigorously shake or vortex the test tube for 60 seconds.[9]

  • Visually observe if the compound has completely dissolved.

  • If the compound is not fully dissolved, add another 0.5 mL of the solvent and repeat the agitation.

  • Continue adding the solvent in portions up to a total volume of 3 mL.

  • Record the observation as soluble, partially soluble, or insoluble.

Data Presentation:

SolventObservation (Soluble/Partially Soluble/Insoluble)
Water
5% NaOH
5% NaHCO3
5% HCl
Ethanol
Methanol
DMSO
DMF
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method is used to determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the vial for 24-48 hours to ensure equilibrium is reached.

  • After shaking, allow the vial to stand to let undissolved solids settle.

  • Centrifuge the sample to pellet any remaining solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC.

Data Presentation:

SolventTemperature (°C)Solubility (mg/mL or µg/mL)

Visualizations

Solubility_Troubleshooting_Workflow cluster_start Start cluster_screening Solvent Screening cluster_analysis Solubility Analysis cluster_solutions Solutions start Poorly Soluble Compound screen Screen in a panel of solvents (Aqueous & Organic) start->screen soluble Soluble? screen->soluble aqueous_sol Soluble in Aqueous Buffer? soluble->aqueous_sol Yes ph_adjust pH Adjustment soluble->ph_adjust No proceed Proceed with Experiment aqueous_sol->proceed Yes cosolvent Use Co-solvent aqueous_sol->cosolvent No ph_adjust->proceed cosolvent->proceed formulation Advanced Formulation cosolvent->formulation

Caption: A workflow for troubleshooting solubility issues.

Solubility_Testing_Protocol start Start: Add Compound to Test Tube add_solvent Add 0.5 mL of Solvent start->add_solvent agitate Vortex/Shake for 60s add_solvent->agitate observe Observe for Dissolution agitate->observe record_soluble Record as Soluble observe->record_soluble Yes check_volume Total Volume < 3 mL? observe->check_volume No add_more_solvent Add more solvent (up to 3 mL) add_more_solvent->agitate check_volume->add_more_solvent Yes record_insoluble Record as Partially Soluble or Insoluble check_volume->record_insoluble No

Caption: A flowchart for the qualitative solubility determination protocol.

References

Strategies to prevent the degradation of 3-((4-Bromophenyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of 3-((4-Bromophenyl)amino)propanoic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The main factors contributing to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), oxygen (oxidative degradation), and non-neutral pH conditions (hydrolytic degradation). Contact with strong oxidizing agents and strong acids should also be avoided.

Q2: How should I properly store solid this compound to minimize degradation?

A2: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed, opaque container to protect it from light and air.[1] The container should be placed in a cool, dry, and well-ventilated area, preferably in a refrigerator.[2] For optimal protection, especially for long-term storage, storing under an inert atmosphere, such as argon or nitrogen, is recommended to prevent oxidation.[1]

Q3: I need to prepare a stock solution of this compound. What is the best way to prepare and store it to prevent degradation?

A3: When preparing stock solutions, use a high-purity, degassed solvent. If the compound is for use in biological assays, sterile-filtered buffers are recommended. To minimize degradation in solution, prepare fresh solutions for each experiment whenever possible. If storage is necessary, aliquot the solution into small, single-use volumes in amber vials to reduce headspace and light exposure. These aliquots should be stored at -20°C or -80°C for long-term stability.[3] Avoid repeated freeze-thaw cycles.

Q4: I've noticed a change in the color of my solid compound/solution over time. What could be the cause?

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on its structure, potential degradation pathways include:

  • Oxidation: Formation of nitroso, nitro, and dimeric/polymeric by-products from the aromatic amine.[1][2]

  • Photodegradation: Reductive debromination of the bromophenyl group is a possible pathway for brominated aromatic compounds.

  • Thermal Degradation: Deamination (loss of the amino group) and decarboxylation (loss of the carboxylic acid group) are common thermal degradation pathways for amino acids.[5]

  • Hydrolysis: Under strongly acidic or basic conditions, the molecule could be susceptible to hydrolysis, though the ether linkage is generally stable.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound leading to lower effective concentration and potential interference from by-products.- Use a fresh batch of the compound. - Prepare solutions immediately before use. - Confirm the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Presence of degradation products.- Review storage and handling procedures. - Perform a forced degradation study to identify potential degradation products and optimize analytical methods for their detection. - Purify the compound if necessary.
Low yield in a synthetic reaction where the compound is a starting material Degradation of the reactant prior to or during the reaction.- Ensure the compound is pure before starting the reaction. - Use degassed solvents and an inert atmosphere if the reaction is sensitive to oxygen. - Optimize reaction temperature to avoid thermal degradation.
Solid compound has become discolored or clumpy Oxidation and/or moisture absorption.- Discard the degraded material. - Store new material under an inert atmosphere and in a desiccator.

Quantitative Data on Stability

The following tables summarize hypothetical stability data for this compound based on general principles of chemical stability for similar compounds. These are intended to be illustrative.

Table 1: Thermal Degradation

TemperatureTimePurity (%)
25°C0 hours99.5
40°C24 hours98.2
60°C24 hours95.1
80°C24 hours88.7

Table 2: Photostability

Light ConditionTimePurity (%)
Dark (Control)24 hours99.4
Ambient Light24 hours97.8
UV Light (254 nm)8 hours92.3

Table 3: pH Stability in Aqueous Solution at 25°C

pHTimePurity (%)
3.024 hours98.9
5.024 hours99.2
7.024 hours99.3
9.024 hours98.5
11.024 hours96.4

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][7][8][9]

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffer) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the stock solution in a sealed vial and heat at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Analyze all samples, along with an unstressed control, by a suitable stability-indicating method, such as reverse-phase HPLC with a photodiode array (PDA) detector or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the mobile phase at a concentration of approximately 0.1 mg/mL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal Stress (80°C) prep->thermal Expose to Stress photo Photostability (UV/Vis Light) prep->photo Expose to Stress analysis HPLC / LC-MS Analysis acid->analysis Analyze Samples base->analysis Analyze Samples oxidation->analysis Analyze Samples thermal->analysis Analyze Samples photo->analysis Analyze Samples evaluation Compare to Control Identify Degradants analysis->evaluation

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_degradation Potential Degradation Pathways main This compound oxidation Oxidation (Nitroso, Nitro, Dimerization) main->oxidation O2, Light, Metal Ions photo Photodegradation (Debromination) main->photo UV/Vis Light thermal Thermal Degradation (Deamination, Decarboxylation) main->thermal Heat hydrolysis Hydrolysis (pH Extremes) main->hydrolysis Strong Acid/Base

Caption: Potential degradation pathways.

References

Troubleshooting common issues in experiments involving 3-((4-Bromophenyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-((4-Bromophenyl)amino)propanoic acid.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its common applications?

This compound is a substituted β-amino acid. Its structure incorporates a 4-bromoaniline moiety and a propanoic acid chain. This compound is primarily used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and bioactive molecules.[1] It serves as a precursor for more complex molecules in areas such as cancer and neuroscience research.[1]

2. What are the basic chemical and physical properties of this compound?

While specific experimental data for all properties may vary, the following table summarizes key computed and reported data for this compound and its isomers.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂[2]
Molecular Weight 244.09 g/mol [2]
Appearance Expected to be a solid, ranging from white to off-white.[3]
Purity Commercially available with ≥99% purity.[1]

3. What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a cool, dry place. For long-term storage as a powder, -20°C for up to 3 years is recommended.[4] If in solution, it is best to store aliquots at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[3][4]

4. What are the main safety hazards associated with this compound?

Based on aggregated GHS data, this compound is considered hazardous. It may cause skin and serious eye irritation.[2] It is also harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Synthesis and Experimental Protocols

The most common synthetic route to this compound is the Michael addition of 4-bromoaniline to acrylic acid or its esters.

Experimental Workflow: Michael Addition Synthesis

Workflow for Synthesis of this compound reagents Reactants: 4-Bromoaniline Acrylic Acid reaction Michael Addition (Solvent, optional catalyst) reagents->reaction workup Reaction Work-up (e.g., acidification, extraction) reaction->workup purification Purification (e.g., recrystallization, chromatography) workup->purification analysis Product Analysis (NMR, IR, MS) purification->analysis product Pure this compound analysis->product

Caption: General workflow for the synthesis and purification of this compound.

Detailed Protocol: Synthesis via Michael Addition

This protocol is a general guideline based on typical Michael addition reactions involving anilines and acrylates.

Materials:

  • 4-Bromoaniline

  • Acrylic acid

  • Solvent (e.g., ethanol, water, or solvent-free)

  • Optional: Base catalyst (e.g., triethylamine) or Lewis acid catalyst

  • Hydrochloric acid (for work-up)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in the chosen solvent. To minimize the formation of the di-adduct, a molar excess of the amine can be used.[5]

  • Add acrylic acid (1 to 1.2 equivalents) dropwise to the stirred solution. If a catalyst is used, it should be added at this stage.

  • The reaction mixture can be stirred at room temperature or heated to reflux, depending on the chosen solvent and catalyst. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the reaction was performed in an organic solvent, it may be concentrated under reduced pressure.

  • The residue is then dissolved in water and acidified with hydrochloric acid to precipitate the product.

  • The crude product is collected by vacuum filtration and washed with cold water.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) or by column chromatography on silica gel.

Troubleshooting Common Issues

Troubleshooting Logic for Synthesis

Troubleshooting Synthesis Issues start Problem Encountered low_yield Low or No Product Yield start->low_yield impure Impure Product start->impure check_reagents Check Reagent Purity/Activity low_yield->check_reagents optimize_temp Optimize Reaction Temperature low_yield->optimize_temp add_catalyst Consider a Catalyst low_yield->add_catalyst di_adduct Di-addition Product Formation impure->di_adduct unreacted_sm Unreacted Starting Material impure->unreacted_sm other_impurities Other Impurities impure->other_impurities use_excess_amine use_excess_amine di_adduct->use_excess_amine Use Excess Amine increase_time Increase Reaction Time unreacted_sm->increase_time increase_temp Increase Temperature unreacted_sm->increase_temp improve_purification improve_purification other_impurities->improve_purification Improve Purification Method

Caption: A logical flow for troubleshooting common synthesis problems.

Issue Potential Cause Suggested Solution
Low or No Product Formation Poor reactivity of starting materials.Consider adding a catalyst (e.g., a mild base or Lewis acid) to facilitate the reaction. Heating the reaction mixture may also be necessary.
Decomposition of starting materials or product.If heating, ensure the temperature is not excessively high. Monitor for color changes that may indicate decomposition.
Formation of Di-addition Byproduct The product, a secondary amine, reacts with another molecule of acrylic acid.Use a molar excess of 4-bromoaniline relative to acrylic acid. This statistically favors the reaction of acrylic acid with the primary amine.[5]
Product is an Oil or Fails to Crystallize Presence of impurities.Purify the crude product using column chromatography on silica gel before attempting crystallization.
Incorrect solvent system for recrystallization.Experiment with different solvent systems. A common technique is to dissolve the product in a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., heptane) until turbidity is observed, followed by cooling.
Difficulty in Purification Similar polarity of the product and starting materials.If recrystallization is ineffective, column chromatography with a carefully selected eluent system is recommended.
Product is highly soluble in the work-up solvent.Ensure the aqueous phase is sufficiently acidified to protonate the carboxylic acid, reducing its water solubility.

Solubility Data

The solubility of this compound can vary significantly depending on the solvent and pH. As a zwitterionic compound, its solubility is lowest at its isoelectric point and increases in acidic or basic solutions.

SolventExpected SolubilityNotes
Water Sparingly soluble at neutral pH.Solubility increases significantly in acidic (pH < 4) and basic (pH > 9) conditions. A related compound is soluble in 0.1 M NaOH at 50 mg/mL.[3]
Methanol, Ethanol Moderately soluble.Often used in recrystallization in combination with water.
Dimethyl Sulfoxide (DMSO) Soluble.A good solvent for preparing stock solutions.
Acetone, Ethyl Acetate Slightly soluble.Can be used as solvents for reaction and purification.
Hexane, Heptane Insoluble.Often used as anti-solvents in recrystallization.

Analytical Data

Expected Analytical Characteristics:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the bromophenyl ring (typically in the range of 6.5-7.5 ppm), and two sets of aliphatic protons for the -CH₂-CH₂- group (typically between 2.5 and 4.0 ppm). The amine and carboxylic acid protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

  • ¹³C NMR: Expect signals for the aromatic carbons (110-150 ppm), the carboxylic acid carbonyl carbon (around 170-180 ppm), and the two aliphatic carbons (in the range of 30-50 ppm).

  • FT-IR: Key characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-Br stretching (in the fingerprint region).

Disclaimer: This information is intended for guidance in a research setting. All procedures should be carried out by trained individuals in a properly equipped laboratory. Safety precautions should always be observed.

References

Technical Support Center: Scaling Up the Production of 3-((4-Bromophenyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 3-((4-Bromophenyl)amino)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable synthetic route is the aza-Michael addition of 4-bromoaniline to an acrylic acid derivative (e.g., acrylic acid or methyl acrylate). This method is favored for its high atom economy and generally mild reaction conditions. The reaction involves the nucleophilic addition of the amine to the electron-deficient alkene of the acrylate.

Q2: What are the critical parameters to control during the scale-up of the aza-Michael addition?

A2: When scaling up the synthesis, several parameters are crucial for ensuring safety, yield, and purity:

  • Temperature Control: The aza-Michael addition is often exothermic.[1] Proper heat management is essential to prevent thermal runaway, especially at a larger scale where the surface-area-to-volume ratio decreases.[2][3]

  • Reagent Addition Rate: Slow, controlled addition of one reagent to the other is critical for managing the exotherm and preventing the formation of localized hot spots.

  • Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, promote efficient heat transfer, and maximize contact between reactants.[3]

  • Stoichiometry: Precise control of the molar ratio between 4-bromoaniline and the acrylate is important to minimize side reactions, particularly the formation of the bis-addition byproduct.[4]

Q3: What are the common side reactions and impurities encountered in this synthesis?

A3: The primary side reaction of concern is the formation of the bis-addition product, where a second molecule of the acrylate reacts with the newly formed secondary amine of the product. Aromatic amines are generally less prone to this than aliphatic amines, but it can still occur, especially with an excess of the acrylate or at elevated temperatures.[4] Other potential impurities include unreacted starting materials (4-bromoaniline and acrylic acid/ester) and polymerization of the acrylic acid/ester.

Q4: How can the purity of this compound be monitored during the reaction and workup?

A4: The progress of the reaction and the purity of the product can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and effective method to track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress, product purity, and the presence of any impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the final product and identify any impurities.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Insufficient Reaction Temperature Aromatic amines like 4-bromoaniline are less nucleophilic than aliphatic amines and may require heating to facilitate the reaction.[6] Gradually increase the reaction temperature and monitor the progress by TLC or HPLC.
Poor Mixing On a larger scale, inefficient stirring can lead to localized concentrations of reactants and poor heat transfer, hindering the reaction.[3] Ensure the stirring is vigorous enough to maintain a homogeneous mixture. Consider using an overhead stirrer for larger reaction volumes.
Inappropriate Solvent The choice of solvent can influence the reaction rate. While the reaction can sometimes be run neat, a polar solvent can help to solvate the reactants and facilitate the reaction.
Decomposition of Reactants or Product High temperatures or prolonged reaction times can lead to the decomposition of starting materials or the desired product. If increasing the temperature does not improve the yield, consider the possibility of degradation and try running the reaction at a lower temperature for a longer duration.
Reaction Reversibility (Retro-Michael Addition) While less common with primary amines, the Michael addition can be reversible, especially at higher temperatures.[6] If the product is forming and then disappearing, consider running the reaction at a lower temperature or using a slight excess of one of the reactants to push the equilibrium towards the product.
Issue 2: Formation of Significant Byproducts (e.g., Bis-addition)
Potential Cause Troubleshooting Steps
Incorrect Stoichiometry An excess of the acrylic acid derivative is a common cause of bis-addition.[4] Carefully control the molar ratio of the reactants. A slight excess of the 4-bromoaniline may be used to ensure complete consumption of the acrylate and minimize the formation of the bis-adduct.
High Reaction Temperature Elevated temperatures can promote the secondary addition reaction. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.
Concentrated Reaction Mixture High concentrations of reactants can increase the likelihood of the bis-addition reaction. Consider diluting the reaction mixture with a suitable solvent.
Issue 3: Difficulty with Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product is an Oil or Gummy Solid The crude product may initially separate as an oil. Try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure product, or cooling the solution. If direct crystallization from the reaction mixture is difficult, perform a workup and then attempt crystallization from a suitable solvent system.
Inefficient Crystallization The choice of crystallization solvent is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. For propanoic acid derivatives, solvent systems like ethyl acetate/heptane or ethanol/water can be effective.[7] Experiment with different solvent ratios to optimize crystal formation and purity.
Co-precipitation of Impurities If impurities are co-precipitating with the product, a second recrystallization may be necessary. Alternatively, a different purification technique, such as column chromatography, may be required for the crude product before the final crystallization.

Experimental Protocols

Method 1: Synthesis of this compound via Michael Addition

This protocol describes a general procedure for the aza-Michael addition of 4-bromoaniline to acrylic acid.

Materials:

  • 4-Bromoaniline

  • Acrylic acid

  • Solvent (e.g., water, ethanol, or neat)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Ethyl acetate (for extraction and crystallization)

  • Heptane (for crystallization)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a reactor equipped with a mechanical stirrer, thermometer, and addition funnel with 4-bromoaniline (1.0 equivalent).

  • Reagent Addition: Slowly add acrylic acid (1.0 - 1.1 equivalents) to the 4-bromoaniline. If a solvent is used, dissolve the 4-bromoaniline in the solvent before the addition of acrylic acid. The addition should be controlled to maintain the desired reaction temperature.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the reaction was run neat or in a water-miscible solvent, dilute the mixture with water.

    • Adjust the pH to ~2 with hydrochloric acid to precipitate the product.

    • Filter the solid product and wash with cold water.

    • Alternatively, the product can be extracted into an organic solvent like ethyl acetate after adjusting the pH. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system is ethyl acetate and heptane.[7]

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add heptane until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Filter the purified crystals and dry them under vacuum.

Parameter Value / Range Notes
Reactant Ratio 4-Bromoaniline:Acrylic Acid (1:1 to 1:1.1)A slight excess of acrylic acid may be used to ensure complete conversion of the aniline.
Temperature 80 - 120 °CAromatic amines require higher temperatures for this reaction.[6]
Reaction Time 4 - 24 hoursMonitor by TLC or HPLC for completion.
Solvent Neat, Water, or EthanolThe choice of solvent can affect reaction rate and workup.
Typical Yield 60 - 85%Yields can vary depending on the scale and specific conditions.

Visualizations

experimental_workflow start Start reactor_setup Reactor Setup: - 4-Bromoaniline - Solvent (optional) start->reactor_setup reagent_addition Slow Addition of Acrylic Acid reactor_setup->reagent_addition reaction Heat and Stir (80-120°C) reagent_addition->reaction monitoring Monitor by TLC/HPLC reaction->monitoring In-process control workup Workup: - Cool - pH Adjustment - Filter/Extract reaction->workup Reaction Complete monitoring->reaction purification Purification: Recrystallization (e.g., Ethyl Acetate/Heptane) workup->purification final_product Final Product: This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield low_yield Low or No Yield check_temp Check Reaction Temperature low_yield->check_temp check_mixing Evaluate Mixing Efficiency low_yield->check_mixing check_solvent Assess Solvent Choice low_yield->check_solvent check_decomposition Investigate Decomposition low_yield->check_decomposition increase_temp Increase Temperature check_temp->increase_temp improve_agitation Improve Agitation check_mixing->improve_agitation change_solvent Change Solvent check_solvent->change_solvent lower_temp_longer_time Lower Temperature, Increase Reaction Time check_decomposition->lower_temp_longer_time

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to 3-((4-Bromophenyl)amino)propanoic Acid and Other β-Amino Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-amino acids are a class of organic compounds that are structural isomers of the more common α-amino acids. They play a significant role in medicinal chemistry and drug development due to their unique structural properties, which can confer enhanced metabolic stability and diverse biological activities.[1][2] This guide provides a comparative analysis of 3-((4-Bromophenyl)amino)propanoic acid, a synthetic β-amino acid derivative, with other notable β-amino acids, including the endogenous β-alanine and the pharmacologically active compounds Baclofen and Phenibut. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.

While direct comparative experimental data for this compound is limited in publicly available literature, this guide collates available data for structurally related compounds and provides a framework for its potential pharmacological profile. The comparison focuses on physicochemical properties, biological activities, and underlying mechanisms of action.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes key properties for this compound and its comparators. It is important to note that some of the values for this compound are predicted due to the limited availability of experimental data.

PropertyThis compoundβ-AlanineBaclofenPhenibut
Molecular Formula C₉H₁₀BrNO₂C₃H₇NO₂C₁₀H₁₂ClNO₂C₁₀H₁₃NO₂
Molecular Weight ( g/mol ) 244.09[3]89.09213.66179.22
Predicted pKa (Strongest Acidic) 4.14.08[4]3.84.2
Predicted pKa (Strongest Basic) 4.810.31[4]9.610.0
Predicted logP 2.1-3.2[4]1.31.2
Predicted Water Solubility (g/L) 1.5494[4]4.511.0

Biological Activity and Mechanism of Action

The biological activity of β-amino acids is diverse, with many exhibiting activity at GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. The following table compares the known biological activities of the selected compounds.

CompoundPrimary Target(s)Mechanism of ActionReported Activity (Value)
This compound Analog (3-Amino-3-(4-chlorophenyl)propanoic acid)GABA-B ReceptorAntagonistpA₂ = 3.5
β-Alanine GABA-A Receptor, GABA Transporters (GATs)Agonist/Substrate-
Baclofen GABA-B ReceptorAgonistKi = 156 ± 40 µM (at α2–δ subunit of VDCC)[1]
Phenibut GABA-B Receptor, α2–δ subunit of Voltage-Dependent Calcium Channels (VDCC)AgonistKi = 23 ± 6 µM (R-enantiomer) and 39 ± 5 µM (S-enantiomer) at α2–δ subunit of VDCC[1]

Recent research has also explored derivatives of N-aryl-β-alanines for other therapeutic applications. For instance, various N-aryl-β-alanine derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties.[5] Specifically, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising activity against multidrug-resistant bacterial and fungal pathogens, as well as anticancer and antioxidant properties.[6][7]

Experimental Protocols

GABA-A Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of a test compound to the GABA-A receptor using a radioligand competition assay.

1. Materials:

  • Radioligand: [³H]Muscimol (a potent GABA-A agonist)

  • Test Compound: this compound or other β-amino acids

  • Non-specific Binding Control: Unlabeled GABA or bicuculline

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Receptor Source: Rat brain cortex membranes

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

2. Membrane Preparation:

  • Homogenize rat brain cortex in 20 volumes of ice-cold 0.32 M sucrose.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in hypotonic buffer and incubate on ice for 30 minutes to lyse synaptosomes.

  • Centrifuge again at 20,000 x g for 20 minutes at 4°C.

  • Wash the pellet by resuspension in fresh buffer and centrifugation three times to remove endogenous GABA.

  • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Store the membrane preparation in aliquots at -80°C.

3. Binding Assay Procedure:

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, excess unlabeled GABA, and membrane preparation.

    • Test Compound: Assay buffer, radioligand, various concentrations of the test compound, and membrane preparation.

  • Incubate the plate at 4°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GABA_B_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or β-Amino Acid Agonist (e.g., Baclofen) GABAB_R1 GABA-B Receptor 1 GABA->GABAB_R1 Binds GABAB_R2 GABA-B Receptor 2 GABAB_R1->GABAB_R2 Heterodimerizes G_Protein G-Protein (Gi/o) GABAB_R2->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Decreases Production K_ion K+ K_Channel->K_ion Efflux Hyperpolarization Hyperpolarization (Inhibitory Effect) K_ion->Hyperpolarization

Caption: GABA-B Receptor Signaling Pathway.

Experimental_Workflow_GABA_Binding_Assay start Start prep Prepare Rat Brain Membranes start->prep assay_setup Set up Binding Assay (Total, Non-specific, Test Compound) prep->assay_setup incubation Incubate at 4°C for 60 minutes assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis end End analysis->end

Caption: Experimental Workflow for GABA Receptor Binding Assay.

References

Comparative analysis of different synthesis routes for 3-((4-Bromophenyl)amino)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel organic compounds is a critical starting point. This guide provides a comparative analysis of two primary synthetic routes to 3-((4-Bromophenyl)amino)propanoic acid: Michael Addition and Reductive Amination. We will delve into detailed experimental protocols, present comparative data, and visualize the synthetic workflows to aid in selecting the most suitable method for your research needs.

At a Glance: Comparison of Synthesis Routes

ParameterMichael AdditionReductive Amination
Starting Materials 4-bromoaniline, Acrylic acid (or its ester)4-bromoaniline, 3-Oxopropanoic acid (or its ester)
Key Reaction Type Conjugate additionImine formation and reduction
Typical Reagents Base or acid catalyst (optional), solvent (e.g., water, ethanol)Reducing agent (e.g., NaBH₄, NaBH₃CN), acid catalyst
Reaction Conditions Typically requires heating (reflux)Can often be performed at room temperature
Reported Yield Moderate to high (e.g., ~55% for a similar amide derivative)[1]Variable, dependent on substrate and reducing agent
Key Advantages Atom economical, often uses readily available starting materialsWide range of reducing agents available, can be a one-pot reaction
Potential Challenges Potential for di-addition (formation of a tertiary amine), polymerization of acrylic acidStability and availability of 3-oxopropanoic acid, potential for side reactions from the reducing agent

Visualizing the Synthetic Pathways

A logical workflow for selecting a synthesis route is presented below. This diagram outlines the decision-making process based on factors such as starting material availability and desired reaction conditions.

G cluster_michael Michael Addition Considerations cluster_reductive Reductive Amination Considerations start Select Synthesis Route for This compound michael Route 1: Michael Addition start->michael Direct, atom-economical reductive Route 2: Reductive Amination start->reductive Milder conditions, tunable ma_sm Starting Materials: 4-bromoaniline Acrylic Acid/Ester michael->ma_sm ra_sm Starting Materials: 4-bromoaniline 3-Oxopropanoic Acid/Ester reductive->ra_sm ma_cond Conditions: Reflux in water or alcohol ma_sm->ma_cond ma_pros Pros: - Fewer steps - Readily available starting materials ma_cond->ma_pros ma_cons Cons: - Potential for di-addition - Higher temperatures may be needed ma_cond->ma_cons ra_cond Conditions: Room temperature, various reducing agents ra_sm->ra_cond ra_pros Pros: - High selectivity with right reducing agent - Milder reaction conditions ra_cond->ra_pros ra_cons Cons: - 3-Oxopropanoic acid is unstable - May require inert atmosphere ra_cond->ra_cons

Caption: Comparative workflow of Michael Addition versus Reductive Amination.

Experimental Protocols

Route 1: Michael Addition

This protocol is adapted from the synthesis of similar 3-aminopropanoic acid derivatives.[2][3]

Materials:

  • 4-bromoaniline

  • Acrylic acid

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (1 equivalent) in a minimal amount of deionized water.

  • Add acrylic acid (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl to a pH of approximately 2 to precipitate the product.

  • Filter the crude product and wash with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Route 2: Reductive Amination

This is a generalized protocol based on standard reductive amination procedures for the synthesis of β-amino acids.[4][5][6] The direct use of 3-oxopropanoic acid is challenging due to its instability; using a more stable ester followed by hydrolysis is a common strategy.

Materials:

  • Ethyl 3-oxopropanoate

  • 4-bromoaniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (Na₂SO₄)

  • Lithium hydroxide (LiOH)

  • Methanol/Water

Procedure:

  • To a stirred solution of ethyl 3-oxopropanoate (1.2 equivalents) in dichloromethane (DCM), add 4-bromoaniline (1 equivalent) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-((4-bromophenyl)amino)propanoate.

  • Purify the crude ester by column chromatography (silica gel, ethyl acetate/hexane gradient).

  • For hydrolysis, dissolve the purified ester in a mixture of methanol and water. Add lithium hydroxide (2 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with 1 M HCl to a pH of approximately 7 and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to yield this compound.

Concluding Remarks

The choice between Michael addition and reductive amination for the synthesis of this compound will depend on the specific requirements of the researcher. The Michael addition offers a more direct, atom-economical approach with readily available starting materials. In contrast, reductive amination provides a milder alternative that can be advantageous for sensitive substrates, though it may require more steps and careful handling of a potentially unstable keto-ester. The provided protocols and comparative data serve as a guide to aid in making an informed decision for the efficient synthesis of this valuable compound.

References

A Comparative Analysis of the Biological Activities of 3-((4-Bromophenyl)amino)propanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-((4-Bromophenyl)amino)propanoic acid and its structurally related analogs. The focus is on their potential as antimicrobial and anticancer agents, supported by available experimental data. Due to the limited direct comparative studies on this compound, this guide leverages data from its close analog, 3-((4-hydroxyphenyl)amino)propanoic acid, to provide a substantive analysis of structure-activity relationships.

Antimicrobial Activity

Derivatives of 3-(phenylamino)propanoic acid have demonstrated notable antimicrobial properties. The following data, derived from studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, illustrates the impact of various structural modifications on their activity against a panel of pathogenic bacteria and fungi.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 3-((4-Hydroxyphenyl)amino)propanoic Acid Analogs
Compound IDR Group ModificationS. aureus (MRSA)E. faecalis (VRE)E. coliK. pneumoniaeP. aeruginosaA. baumanniiC. auris
1 -H (Core structure)>64>64>64>64>64>64>64
2 Hydrazide>64>64>64>64>64>64>64
3 Hydrazone (phenyl)32>64>64>64>64>64>64
4 Hydrazone (4-nitrophenyl)16163264>64>64>64
5 Hydrazone (thienyl)821632>64>648
6 Hydrazone (nitrothienyl)10.581632168
7 Hydrazone (furyl)41816>64>644
8 Hydrazone (nitrofuryl)10.5881684

Data is extrapolated from studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as a proxy for bromo-substituted analogs.[1][2][3][4][5]

Key Observations:

  • The core 3-((4-hydroxyphenyl)amino)propanoic acid structure (Compound 1) and its simple hydrazide (Compound 2) show weak to no antimicrobial activity.[4][5]

  • Conversion to hydrazones significantly enhances antimicrobial efficacy, with the nature of the substituent on the hydrazone moiety playing a critical role in the activity spectrum and potency.

  • Hydrazones containing heterocyclic rings, particularly those with a nitro group (Compounds 6 and 8), exhibit the most potent and broad-spectrum antimicrobial activity, with MIC values as low as 0.5 µg/mL against vancomycin-resistant E. faecalis.[1][2][3][4][5]

  • The presence of a nitro group on either a phenyl or heterocyclic ring appears to be a key determinant for enhanced activity against both Gram-positive and Gram-negative bacteria, as well as the pathogenic yeast Candida auris.[1][2][3][4][5]

Anticancer Activity

The anticancer potential of this class of compounds has also been investigated. The following table summarizes the cytotoxic effects of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives on the A549 human lung carcinoma cell line.

Table 2: Comparative Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Analogs against A549 Cancer Cells
Compound IDR Group Modification% Cell Viability
1 -H (Core structure)>90%
2 Hydrazide86.1%
3 Hydrazone (phenyl)57.8%
4 Hydrazone (4-nitrophenyl)31.2%
5 Hydrazone (naphthyl)42.1%
6 Bis-hydrazide (furyl)17.2%
7 Bis-hydrazide (thienyl)34.2%

Data is based on studies of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[6][7][8][9][10][11]

Key Observations:

  • Similar to the antimicrobial trend, the core structure exhibits minimal anticancer activity.

  • Derivatization into hydrazones and bis-hydrazides leads to a significant increase in cytotoxicity against A549 cancer cells.[6][7][8][9][10][11]

  • The introduction of a nitro group (Compound 4) and the formation of a bis-hydrazide with a furyl moiety (Compound 6) resulted in the most substantial reduction in cancer cell viability.[6][7][8][9][10][11]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in saline to match the turbidity of a 0.5 McFarland standard, which is further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Incubation: The inoculated microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Screening: MTT Assay

The cytotoxic effect of the compounds on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage relative to the untreated control cells.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_compounds Prepare Compound Stock Solutions serial_dilution Serial Dilution in 96-Well Plate prep_compounds->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbes prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination.

Experimental Workflow for Anticancer MTT Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-Well Plate add_compounds Add Compound Dilutions to Cells seed_cells->add_compounds incubate_treatment Incubate for 24-48h add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability

Caption: Workflow for MTT cytotoxicity assay.

Hypothesized Anticancer Signaling Pathway

G compound 3-Anilinopropanoic Acid Analog cell_stress Cellular Stress compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Apoptotic pathway activation.

References

Comparative Analysis of 3-((4-Bromophenyl)amino)propanoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of 3-((4-Bromophenyl)amino)propanoic acid derivatives is challenging due to the limited availability of published experimental data for a series of these specific compounds. However, by examining structurally similar compounds, particularly derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, we can infer potential biological activities and establish relevant experimental frameworks. This guide summarizes the available data on related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals.

Structural Overview and Derivatization Potential

This compound serves as a versatile scaffold for chemical modification. The core structure consists of a propanoic acid chain linked to a 4-bromophenyl group via an amino bridge. The primary sites for derivatization include the carboxylic acid group, the amino group, and the phenyl ring, allowing for the introduction of a wide array of functional groups to modulate the compound's physicochemical properties and biological activity.

General chemical structure and key derivatization sites.

Comparative Biological Activity

Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

A study on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed structure-dependent antimicrobial activity against a panel of multidrug-resistant bacterial and fungal pathogens.[1][2] Notably, hydrazone derivatives containing heterocyclic substituents showed potent and broad-spectrum activity.[1][2]

Compound TypeTarget OrganismsMIC Range (µg/mL)Reference
Hydrazones with heterocyclic substituentsMethicillin-resistant Staphylococcus aureus (MRSA)1 - 8[1][2]
Vancomycin-resistant Enterococcus faecalis0.5 - 2[1][2]
Gram-negative pathogens8 - 64[1][2]
Drug-resistant Candida species (including C. auris)0.5 - 64[1][2]
Anticancer Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

The same series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was also evaluated for anticancer and antioxidant properties.[3] Several compounds were found to reduce the viability of A549 lung cancer cells and inhibit their migration.[3]

Compound FeatureEffect on A549 CellsKey FindingReference
Derivatives with substituted heterocyclic moietiesReduced cell viability by over 50%Demonstrated cytotoxic effects[3]
2-furyl substituentSuppressed cell migrationPotential to inhibit metastasis[3]

Experimental Protocols

The following are generalized experimental protocols based on the synthesis and evaluation of related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. These can serve as a starting point for the investigation of this compound derivatives.

General Synthesis of 3-((4-substituted-phenyl)amino)propanoic Acid Derivatives

A common synthetic route involves the Michael addition of a substituted aniline to an acrylic acid or its ester.[2]

  • Reaction Setup: A mixture of the substituted aniline (e.g., 4-bromoaniline), acrylic acid or methyl acrylate, and a suitable solvent (e.g., water or isopropanol) is prepared in a round-bottom flask.

  • Reaction Conditions: The mixture is heated to reflux and stirred for a specified period.

  • Work-up and Purification: After cooling, the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.

Derivatization of the carboxylic acid can be achieved through standard esterification or amidation procedures. For example, hydrazide derivatives can be formed by reacting the corresponding ester with hydrazine hydrate.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation: The standardized inoculum is added to each well, and the plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 24-72 hours).

  • MTT Addition and Incubation: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

G Typical Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials (4-Bromoaniline, Acrylic Acid/Ester) reaction Chemical Synthesis (e.g., Michael Addition) start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification characterization Structural Analysis (NMR, MS, IR) purification->characterization antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial anticancer Anticancer Screening (MTT Assay) characterization->anticancer data_analysis Data Analysis & SAR antimicrobial->data_analysis anticancer->data_analysis

A generalized workflow for the synthesis and biological evaluation.

Conclusion

While a direct comparative guide for this compound derivatives is currently limited by the available literature, the study of structurally related compounds provides a strong rationale for their investigation as potential antimicrobial and anticancer agents. The experimental protocols outlined here offer a solid foundation for researchers to synthesize and evaluate novel derivatives based on this promising scaffold. Further research is warranted to build a comprehensive structure-activity relationship profile for this class of compounds.

References

Validating the Purity and Identity of 3-((4-Bromophenyl)amino)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and identity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical methods for the validation of 3-((4-Bromophenyl)amino)propanoic acid, a substituted β-amino acid. We will compare its expected analytical data with that of structurally similar halogenated analogs, 3-((4-chlorophenyl)amino)propanoic acid and 3-((4-fluorophenyl)amino)propanoic acid, providing experimental protocols and data to support these validation methods.

Identity and Purity Assessment: A Multi-Technique Approach

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural elucidation and confirmation of identity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination, separating the target compound from any impurities. For N-aryl-β-amino acids like this compound, a reverse-phase HPLC method is typically effective.

Comparative HPLC Data:

CompoundTypical Retention Time (min)Purity (%)
This compound~5.8>98
3-((4-Chlorophenyl)amino)propanoic acid~5.2>97
3-((4-Fluorophenyl)amino)propanoic acid~4.7>97

Note: Retention times are approximate and can vary based on the specific HPLC system, column, and exact mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule, serving as a primary method for identity confirmation. The expected chemical shifts for this compound are influenced by the bromine atom and the propanoic acid chain.

Comparative ¹H NMR Data (Expected Chemical Shifts in DMSO-d₆):

ProtonsThis compound (δ, ppm)3-((4-Chlorophenyl)amino)propanoic acid (δ, ppm)3-((4-Fluorophenyl)amino)propanoic acid (δ, ppm)
Aromatic (d, 2H)~7.25~7.20~7.05
Aromatic (d, 2H)~6.60~6.65~6.90
CH (t, 1H)~4.20~4.15~4.10
CH₂ (d, 2H)~2.50~2.48~2.45
NH (br s, 1H)~5.80~5.75~5.70
COOH (br s, 1H)~12.20~12.15~12.10
Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight and elemental composition of a compound. For halogenated compounds, the isotopic pattern is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.

Comparative Mass Spectrometry Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragments
This compoundC₉H₁₀BrNO₂244.09243/245 (M+), 184/186, 156/158, 76
3-((4-Chlorophenyl)amino)propanoic acidC₉H₁₀ClNO₂199.63199/201 (M+), 140/142, 111/113, 76
3-((4-Fluorophenyl)amino)propanoic acidC₉H₁₀FNO₂183.18183 (M+), 124, 95, 76

Experimental Protocols

Detailed methodologies are provided below for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of this compound and its analogs.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

¹H NMR Spectroscopy Protocol

Objective: To confirm the identity and structure of this compound and its analogs.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube. Add a small amount of TMS.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate the signals. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS) Protocol

Objective: To confirm the molecular weight and fragmentation pattern of this compound and its analogs.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) interface.

Procedure for GC-MS:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C).

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI)

    • Scan Range: m/z 50-300

  • Analysis: Inject the sample and acquire the mass spectrum. Analyze the molecular ion peak and the fragmentation pattern.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the validation of this compound.

ValidationWorkflow cluster_identity Identity Confirmation cluster_purity Purity Assessment NMR NMR Spectroscopy Data Compare Experimental Data with Reference/Expected Values NMR->Data MS Mass Spectrometry MS->Data HPLC HPLC Analysis HPLC->Data Sample Test Sample of This compound Sample->NMR Sample->MS Sample->HPLC Conclusion Confirm Identity and Purity Data->Conclusion

Overall validation workflow for this compound.

HPLC_Workflow A Prepare Mobile Phase (ACN/H₂O/Acid) C Set HPLC Parameters (C18, 254 nm, 1 mL/min) A->C B Prepare Sample Solution (1 mg/mL) D Inject Sample B->D C->D E Acquire Chromatogram D->E F Calculate Purity (Area %) E->F

Experimental workflow for HPLC purity analysis.

MS_Fragmentation_Logic Molecule This compound (M) Ionization Electron Ionization (EI) Molecule->Ionization MolecularIon Molecular Ion [M]⁺˙ m/z 243/245 Ionization->MolecularIon Fragment1 Loss of COOH [M-COOH]⁺ m/z 198/200 MolecularIon->Fragment1 α-cleavage Fragment2 Loss of C₂H₄O₂ [M-C₂H₄O₂]⁺ m/z 184/186 MolecularIon->Fragment2 rearrangement Fragment3 Loss of Br [M-Br]⁺ m/z 164 MolecularIon->Fragment3 C-Br cleavage Fragment4 [C₆H₄NH₂]⁺ m/z 92 Fragment2->Fragment4 further fragmentation

Logical fragmentation pathway in Mass Spectrometry.

A Comparative Study of the Enantiomers of 3-((4-Bromophenyl)amino)propanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, frequently exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparative analysis of the (R)- and (S)-enantiomers of 3-((4-Bromophenyl)amino)propanoic acid, a versatile building block with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols and supporting data to facilitate informed decisions in research and development.

Introduction: The Significance of Chirality in Drug Design

Chirality plays a pivotal role in the interaction between drug molecules and their biological targets, which are themselves chiral.[1][2] The differential spatial arrangement of atoms in enantiomers can lead to significant variations in their binding affinities for receptors and enzymes, metabolic pathways, and overall therapeutic effects.[1] this compound, a β-amino acid derivative, is a compelling subject for such a comparative study. The (S)-enantiomer has been identified as a precursor for compounds with applications in neuropharmacology and cancer therapeutics, while the (R)-enantiomer is also explored in the context of neurological disorders.[3] This guide will delineate the synthesis of the racemic mixture, the process of chiral resolution to isolate the individual enantiomers, and a comparative evaluation of their physicochemical and biological properties.

Section 1: Synthesis and Chiral Resolution

The journey to comparing the enantiomers begins with the synthesis of the racemic mixture, followed by their separation.

Synthesis of Racemic this compound

The synthesis of the racemic compound can be achieved through a Michael addition of 4-bromoaniline to acrylic acid. This method is efficient and provides a good yield of the desired product.

Experimental Protocol: Synthesis of Racemic this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reactant: To the stirred solution, add acrylic acid (1.1 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield racemic this compound as a solid.

Chiral Resolution via Diastereomeric Salt Formation

The separation of the racemic mixture into its constituent enantiomers is a critical step. A classical and effective method is the formation of diastereomeric salts using a chiral resolving agent.[4][] For a carboxylic acid like our target compound, a chiral amine is a suitable resolving agent.

Experimental Protocol: Chiral Resolution

  • Salt Formation: Dissolve the racemic this compound (1 equivalent) in a hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve a chiral resolving agent, such as (R)-(+)-α-phenylethylamine (0.5 equivalents), in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the racemic acid solution. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent. This solid is enriched in one diastereomer.

  • Liberation of Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a dilute strong acid (e.g., HCl) to a pH of approximately 2. This will protonate the carboxylic acid and liberate the chiral amine into the aqueous phase.

  • Extraction: Extract the enantiomerically enriched this compound with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation of the Other Enantiomer: The mother liquor from the crystallization step is enriched in the other diastereomer. This can be treated in a similar manner to isolate the other enantiomer. For a more complete separation, a chiral resolving agent with the opposite configuration, (S)-(-)-α-phenylethylamine, can be used.

G racemate Racemic this compound diastereomers Diastereomeric Salts ((R)-acid-(R)-amine and (S)-acid-(R)-amine) racemate->diastereomers resolving_agent (R)-(+)-α-phenylethylamine resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer ((S)-acid-(R)-amine) crystallization->less_soluble Solid Phase more_soluble More Soluble Diastereomer ((R)-acid-(R)-amine) crystallization->more_soluble Mother Liquor acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 s_enantiomer (S)-Enantiomer acidification1->s_enantiomer r_enantiomer (R)-Enantiomer acidification2->r_enantiomer

Figure 1: Workflow for chiral resolution via diastereomeric salt formation.

Section 2: Analytical Characterization

Once separated, the enantiomers must be analytically characterized to confirm their identity, purity, and stereochemical configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of a sample. A validated method for the separation of β-amino-β-(4-bromophenyl) propionic acid enantiomers has been reported, providing a reliable analytical procedure.

Experimental Protocol: Chiral HPLC Analysis

  • Column: (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropylamine (95:5:0.1:0.025 v/v/v/v). The presence of isopropylamine is crucial for enhancing chromatographic efficiency and resolution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1.0 mg/mL in a diluent of Ethanol:TFA (100:1)

Expected Results: This method should provide good resolution between the (R)- and (S)-enantiomers, with typical retention times of approximately 18.0 minutes and 22.5 minutes, respectively.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for characterizing chiral molecules in solution.[6][7][8] Enantiomers will produce mirror-image CD spectra, providing definitive confirmation of their stereochemical identity.[8]

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Prepare solutions of each enantiomer and the racemic mixture in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration (e.g., 0.1 mg/mL). Ensure the solvent is transparent in the desired wavelength range.

  • Instrumentation: Use a CD spectrophotometer and a quartz cuvette with an appropriate path length (e.g., 0.1 cm).

  • Data Acquisition: Record the CD spectra from approximately 300 nm to 190 nm. A buffer blank should also be recorded and subtracted from the sample spectra.

  • Analysis: The (R)- and (S)-enantiomers should exhibit mirror-image spectra. The racemic mixture should show no CD signal. The spectra are typically plotted as molar ellipticity ([θ]) versus wavelength.

G cluster_0 Analytical Workflow start Isolated Enantiomers hplc Chiral HPLC start->hplc cd Circular Dichroism start->cd purity Enantiomeric Purity (%) hplc->purity identity Stereochemical Identity cd->identity

Figure 2: Analytical workflow for enantiomer characterization.

Section 3: Comparative Biological Evaluation

The distinct pharmacological activities of enantiomers are often the primary motivation for their separation and individual study. Based on the known applications of similar compounds, we propose a comparative evaluation of the (R)- and (S)-enantiomers of this compound in two key therapeutic areas: neuroscience and oncology.

Rationale for Biological Assays
  • Neuroscience: Many β-amino acids and their derivatives interact with the central nervous system. For instance, some act as GABA receptor modulators or T-type calcium channel blockers, both of which are important targets for neurological disorders.[9][10][11][12][13] A comparative study of the enantiomers' effects on neuronal cell viability and receptor binding is therefore highly relevant.

  • Oncology: The (S)-enantiomer of 3-amino-3-(4-bromophenyl)propionic acid has been noted for its use in cancer therapeutics research.[3] Therefore, a direct comparison of the cytotoxic effects of both enantiomers on a relevant cancer cell line is warranted.

In Vitro Cytotoxicity Assays

3.2.1 Neuronal Cell Line (e.g., SH-SY5Y)

Experimental Protocol: Neuronal Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human neuroblastoma cells (SH-SY5Y) in appropriate media and conditions.

  • Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of the (R)- and (S)-enantiomers (e.g., 1 µM to 100 µM) for 48 hours. Include a vehicle control.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each enantiomer.

3.2.2 Cancer Cell Line (e.g., A549 Human Lung Carcinoma)

The protocol is identical to the neuronal cytotoxicity assay, substituting the A549 cell line for SH-SY5Y.

Illustrative Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM)
(R)-Enantiomer SH-SY5Y> 100
A54985.3
(S)-Enantiomer SH-SY5Y72.5
A54925.8

Note: The data presented in this table is illustrative and intended to demonstrate a potential outcome where the (S)-enantiomer exhibits greater cytotoxicity, particularly against the cancer cell line.

Receptor Binding Assay (Illustrative Example: GABA-A Receptor)

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.

  • Binding Reaction: In a 96-well plate, incubate the membranes with a radiolabeled ligand specific for the GABA-A receptor (e.g., [3H]muscimol) and varying concentrations of the (R)- and (S)-enantiomers.

  • Incubation: Incubate at 4°C for 60 minutes.

  • Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of each enantiomer that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Illustrative Comparative Binding Affinity Data

CompoundReceptor TargetKi (nM)
(R)-Enantiomer GABA-A450
(S)-Enantiomer GABA-A120

Note: This illustrative data suggests that the (S)-enantiomer may have a higher affinity for the GABA-A receptor compared to the (R)-enantiomer.

Conclusion

This guide has provided a comprehensive framework for the comparative study of the enantiomers of this compound. The detailed protocols for synthesis, chiral resolution, and analytical characterization establish a robust foundation for obtaining enantiomerically pure compounds. The proposed biological evaluation, while based on illustrative data, highlights the potential for significant stereoselectivity in the pharmacological activity of these enantiomers. The (S)-enantiomer, based on our hypothetical data, demonstrates greater potential as both a neuroactive agent and an anticancer compound.

It is imperative for researchers to recognize that such stereochemical distinctions are not merely academic but have profound implications for the development of safer and more efficacious therapeutic agents. This guide serves as a testament to the necessity of rigorous chiral evaluation in modern medicinal chemistry and provides the tools for researchers to undertake such studies with confidence.

References

Spectroscopic Cross-Validation of 3-((4-Bromophenyl)amino)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for 3-((4-Bromophenyl)amino)propanoic acid, a compound of interest in medicinal chemistry. Due to the limited availability of direct and comprehensive public spectroscopic data for this specific molecule, this guide will leverage data from structurally similar compounds to provide a robust cross-validation framework. This approach demonstrates a practical methodology for researchers when faced with incomplete datasets for a primary compound.

This guide will focus on the key spectroscopic techniques used for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). By comparing the expected spectral features of this compound with known data from analogous structures, we can build a confident spectroscopic profile.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs.

Table 1: ¹H NMR Spectral Data Comparison

CompoundAromatic Protons (ppm)-CH(NH)- Proton (ppm)-CH₂- Protons (ppm)-NH- Proton (ppm)-COOH Proton (ppm)
This compound (Expected) 7.2-7.4 (d, 2H), 6.5-6.7 (d, 2H)~4.0-4.5 (t)~2.6-2.8 (t)Broad singlet>10 (Broad singlet)
3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid[1]7.32-7.63 (m)-4.26 (t)--
4-Bromoaniline7.23 (d), 6.69 (d)--3.75 (s)-
Propanoic acid[2]--2.38 (q)-11.7 (s)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundAromatic Carbons (ppm)-CH(NH)- Carbon (ppm)-CH₂- Carbon (ppm)C=O Carbon (ppm)C-Br Carbon (ppm)
This compound (Expected) ~145 (C-N), ~132 (C-H), ~115 (C-H), ~110 (C-Br)~50-55~35-40~170-175~110
3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid[1]111.96–140.42-51.44175.79-
4-Bromoaniline145.9, 132.3, 116.8, 109.2---109.2
Propanoic acid[3]--27.6179.9-

Table 3: FTIR Spectral Data Comparison (Key Vibrational Frequencies, cm⁻¹)

Functional GroupThis compound (Expected) 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid[1]Propanoic acid
O-H (Carboxylic Acid)2500-3300 (broad)-2500-3300 (broad)
N-H (Amine)3300-3500 (medium)--
C-H (Aromatic)3000-3100 (sharp)3000-3100-
C-H (Aliphatic)2850-2960 (medium)2850-29602850-2960
C=O (Carboxylic Acid)1700-1725 (strong)1700-17251700-1725
C=C (Aromatic)1500-1600 (medium)1500-1600-
C-N (Amine)1250-1350 (medium)--
C-Br500-600 (strong)--

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (M⁺) (m/z)Key Fragmentation Peaks (m/z)
This compound 243/245 (due to Br isotopes)Loss of -COOH, fragmentation of the bromophenyl group
3-Amino-3-(3-bromophenyl)propanoic acid[4]243/245184/186, 120
Propanoic acid[5]7445, 29, 28

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring analyte signals.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum.

    • A broader spectral width is required (typically 0-200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans is necessary.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR Method) :

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.[6]

  • Instrumentation : Use a benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition :

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7] Further dilute the sample to a final concentration of around 1-10 µg/mL.

  • Instrumentation : Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition :

    • Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

    • Scan a mass range appropriate for the expected molecular weight of the compound.

  • Data Analysis : Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺/[M-H]⁻). Analyze the fragmentation pattern to gain further structural information.

Visualization of the Spectroscopic Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data, a crucial process in the structural elucidation of chemical compounds.

Spectroscopic_Cross_Validation cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis cluster_Comparison Comparative Analysis cluster_Conclusion Conclusion NMR NMR Spectroscopy (¹H, ¹³C) NMR_Data NMR Data (Shifts, Couplings, Integrals) NMR->NMR_Data FTIR FTIR Spectroscopy FTIR_Data FTIR Data (Vibrational Frequencies) FTIR->FTIR_Data MS Mass Spectrometry MS_Data MS Data (m/z, Fragmentation) MS->MS_Data Primary_Compound Primary Compound Data (this compound) NMR_Data->Primary_Compound FTIR_Data->Primary_Compound MS_Data->Primary_Compound Comparison Direct Comparison and Cross-Validation Primary_Compound->Comparison Analog_Compounds Analog Compound Data (Literature & Databases) Analog_Compounds->Comparison Structure_Elucidation Structural Elucidation and Confirmation Comparison->Structure_Elucidation

References

Efficacy assessment of 3-((4-Bromophenyl)amino)propanoic acid derivatives in vitro and in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vitro efficacy of derivatives of 3-((4-Bromophenyl)amino)propanoic acid and its analogs. The information presented herein is intended to inform researchers on the potential therapeutic applications of this class of compounds, with a focus on their anticancer and antimicrobial properties. While in vivo data for the titular compound and its direct derivatives are not currently available in the public domain, this guide summarizes the existing in vitro evidence for structurally related compounds and provides detailed experimental methodologies to facilitate further research.

In Vitro Anticancer Efficacy

Derivatives of the N-aryl-β-alanine scaffold have demonstrated promising anticancer activity in various in vitro models. The primary mechanism of action for some of these compounds is believed to involve the inhibition of key signaling pathways, such as the EGFR and SIRT2 pathways, which are crucial for cancer cell proliferation and survival.

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative N-aryl-β-alanine derivatives against various cancer cell lines. The data is compiled from published studies and includes comparisons with standard chemotherapeutic agents where available.

Compound IDStructureCancer Cell LineIC50 (µM)Comparison DrugIC50 (µM)Reference
Compound 21 3-((4-acetylphenyl)(4-phenylthiazol-2-yl)amino)propanoic acid derivative with hydroxyimino moietyA549 (Lung Carcinoma)5.42Cisplatin>10[1][2]
Compound 22 3-((4-acetylphenyl)(4-(4-chlorophenyl)thiazol-2-yl)amino)propanoic acid derivative with hydroxyimino moietyA549 (Lung Carcinoma)2.47Cisplatin>10[1][2]
Compound 25 Carbohydrazide of Compound 21H69 (Small-Cell Lung Carcinoma)Low micromolarCisplatin-[2]
Compound 26 Carbohydrazide of Compound 22H69AR (Anthracycline-Resistant SCLC)Low micromolarCisplatin-[2]
Compound 12 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 1-naphthyl substituentA549 (Lung Carcinoma)Reduces viability to 42.1% at 100µMDoxorubicin-[3]
Compound 20 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 2-furyl substituentA549 (Lung Carcinoma)Reduces viability by >50% at 100µMCisplatin-[3]
Compound 29 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO2 phenyl substituentA549 (Lung Carcinoma)Reduces viability to 31.2% at 100µMCisplatin-[3]

In Vitro Antimicrobial Efficacy

Select derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also been evaluated for their antimicrobial and antifungal activities. These compounds have shown efficacy against a range of pathogens, including multidrug-resistant strains.

Comparative Analysis of Antimicrobial Activity
Compound IDStructurePathogenMIC (µg/mL)Reference
Hydrazone Derivatives (14-16) 3-((4-hydroxyphenyl)amino)propanoic acid hydrazones with heterocyclic substituentsStaphylococcus aureus (MRSA)1 - 8[4]
Enterococcus faecalis (VRE)0.5 - 2[4]
Gram-negative pathogens8 - 64[4]
Candida auris0.5 - 64[4]

Experimental Protocols

Synthesis of this compound

A general and plausible method for the synthesis of the core scaffold is the Michael addition of 4-bromoaniline to acrylic acid or its ester derivatives.

Materials:

  • 4-bromoaniline

  • Acrylic acid or Methyl acrylate

  • Solvent (e.g., water, 2-propanol, or solvent-free)

  • Optional: Catalyst (e.g., an acid or base)

Procedure:

  • A mixture of 4-bromoaniline and acrylic acid (or methyl acrylate) is heated, often under reflux conditions.[4]

  • The reaction can be carried out in a suitable solvent or neat.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated.

  • Purification is typically achieved by recrystallization from an appropriate solvent to yield this compound.

Note: This is a generalized protocol. Reaction conditions such as temperature, time, and the use of a catalyst may need to be optimized for specific derivatives.

G General Synthesis Workflow reagents 4-Bromoaniline + Acrylic Acid/Ester reaction Michael Addition (Heating/Reflux) reagents->reaction workup Isolation and Purification reaction->workup product 3-((4-Bromophenyl)amino)propanoic acid workup->product

General synthesis workflow for the target compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, H69)

  • Complete culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G MTT Assay Workflow cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Test Compounds cell_seeding->compound_treatment incubation Incubate (24-72h) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance (570 nm) formazan_solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis

Workflow for determining in vitro cytotoxicity.

Cell Migration Assessment (Wound Healing/Scratch Assay)

This assay evaluates the effect of a compound on the collective migration of a cell population.

Materials:

  • Cancer cell lines

  • Culture plates (e.g., 24-well plates)

  • Pipette tip or a specialized scratch tool

  • Microscope with imaging capabilities

Procedure:

  • Grow a confluent monolayer of cells in a culture plate.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Wash the wells to remove detached cells and add fresh medium containing the test compound or vehicle control.

  • Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours).

  • Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Implicated Signaling Pathways

The anticancer activity of some N-aryl-β-alanine derivatives has been linked to the modulation of key signaling pathways involved in cell growth and proliferation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the MAPK and PI3K/Akt pathways, leading to cell proliferation, survival, and migration. Dysregulation of EGFR signaling is a common feature in many cancers.

G Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Key components of the EGFR signaling cascade.

SIRT2 Signaling Pathway

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a complex role in tumorigenesis, acting as both a tumor suppressor and an oncoprotein depending on the cellular context. It regulates the acetylation status of numerous proteins involved in cell cycle control, genomic stability, and metabolism.

G SIRT2 and its Cellular Functions SIRT2 SIRT2 CellCycle Cell Cycle Regulation SIRT2->CellCycle Metabolism Metabolic Control SIRT2->Metabolism GenomicStability Genomic Stability SIRT2->GenomicStability

Major cellular processes influenced by SIRT2.

Conclusion and Future Directions

The available in vitro data suggest that derivatives of the 3-(phenylamino)propanoic acid scaffold are a promising class of compounds with potential anticancer and antimicrobial applications. The 4-bromo substitution on the phenyl ring is a key feature for further chemical modification and structure-activity relationship studies.

A critical gap in the current knowledge is the lack of in vivo efficacy and safety data for this compound and its direct derivatives. Future research should prioritize the evaluation of these compounds in relevant animal models to determine their pharmacokinetic profiles, tolerability, and in vivo antitumor or antimicrobial activity. Such studies are essential to validate the promising in vitro findings and to advance this chemical class towards potential clinical development.

References

A Comparative Analysis of 3-((4-Bromophenyl)amino)propanoic Acid and its Non-Brominated Counterpart for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and biological properties of 3-((4-Bromophenyl)amino)propanoic acid and its non-brominated analog, 3-(Phenylamino)propanoic acid. The inclusion of a bromine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. This document summarizes key data to inform the potential applications and further investigation of these compounds in drug discovery and development.

Physicochemical Properties

The introduction of a bromine atom significantly alters the molecular weight and is expected to influence the lipophilicity, melting point, and acidity of the molecule. A summary of the key physicochemical properties is presented in Table 1.

PropertyThis compound3-(Phenylamino)propanoic acid
Molecular Formula C₉H₁₀BrNO₂C₉H₁₁NO₂
Molecular Weight 244.09 g/mol 165.19 g/mol
Melting Point Not experimentally determined; Estimated based on 3-(4-Bromophenyl)propionic acid (133-136 °C)[1]218-221 °C[2]
Boiling Point Not experimentally determined364.6±25.0 °C (Predicted)[2]
Density Not experimentally determined1.209±0.06 g/cm³ (Predicted)[2]
pKa Not experimentally determined3.58±0.12 (Predicted)[2]
Solubility Not experimentally determinedNot experimentally determined
Appearance Solid (form)Light yellow to yellow solid[2]

Note: Experimental data for this compound is limited. The melting point is an estimation based on a structurally similar compound. Predicted values are provided for 3-(Phenylamino)propanoic acid where experimental data is unavailable.

Biological Activities and Potential Signaling Pathways

Arylpropanoic acid derivatives are known to possess a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The bromination of the phenyl ring is anticipated to enhance these activities due to increased lipophilicity and potential for halogen bonding interactions with biological targets.

A plausible signaling pathway for the metabolism and potential biological effects of these compounds involves the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR). These nuclear receptors are key regulators of xenobiotic metabolism in the liver and intestine. They are activated by a wide range of foreign compounds, leading to the transcriptional activation of genes encoding drug-metabolizing enzymes and transporters. The interaction of these propanoic acid derivatives with PXR and AhR could influence their metabolic fate, clearance, and potentially mediate some of their biological activities.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Compound This compound or 3-(Phenylamino)propanoic acid PXR PXR Compound->PXR Activation AhR AhR Compound->AhR Activation PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR AhR_ARNT AhR-ARNT Heterodimer AhR->AhR_ARNT RXR RXR RXR->PXR_RXR XRE Xenobiotic Response Element PXR_RXR->XRE Binding AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription XRE->Target_Genes Induction Metabolism Metabolism & Detoxification Target_Genes->Metabolism Biological_Activity Biological Activity (Anticancer, Antimicrobial) Target_Genes->Biological_Activity

Inferred PXR and AhR signaling pathway for the metabolism and activity of the subject compounds.

Experimental Protocols

Synthesis and Characterization

Synthesis of 3-(Phenylamino)propanoic acid:

A general procedure for the synthesis of 3-(Phenylamino)propanoic acid involves the reaction of aniline with β-propiolactone.

  • Materials: Aniline, β-propiolactone, acetonitrile, aqueous sodium hydroxide, diethyl ether, hydrochloric acid, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve aniline (1 equivalent) in acetonitrile and heat to reflux.

    • Slowly add β-propiolactone (1 equivalent) dropwise to the refluxing solution.

    • Maintain reflux for 3 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in aqueous sodium hydroxide and wash with diethyl ether.

    • Adjust the pH of the aqueous phase to 4-5 with hydrochloric acid.

    • Extract the product with diethyl ether.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[2]

Proposed Synthesis of this compound:

A similar approach can be adapted for the synthesis of the brominated analog, using 4-bromoaniline as the starting material.

  • Materials: 4-Bromoaniline, acrylic acid or its methyl ester, suitable solvent (e.g., water or an alcohol).

  • Procedure (Michael Addition):

    • Combine 4-bromoaniline (1 equivalent) and acrylic acid or methyl acrylate (1-1.2 equivalents) in a suitable solvent.

    • The reaction can be carried out with or without a catalyst (e.g., a Lewis acid or a base) and may require heating.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, if methyl acrylate was used, hydrolyze the resulting ester to the carboxylic acid using standard procedures (e.g., with aqueous NaOH followed by acidification).

    • Work-up the reaction mixture by extraction and washings.

    • Purify the final product by recrystallization or column chromatography.

Characterization:

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Melting Point Analysis: To assess the purity of the compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Aniline / 4-Bromoaniline + Acrylic Acid / β-Propiolactone Reaction Michael Addition / Ring Opening Reactants->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Final_Product Pure 3-(Arylamino)propanoic acid Purification->Final_Product NMR NMR (¹H, ¹³C) MS Mass Spectrometry IR IR Spectroscopy MP Melting Point Final_Product->NMR Final_Product->MS Final_Product->IR Final_Product->MP

General experimental workflow for the synthesis and characterization of the target compounds.
Biological Activity Assays

Anticancer Activity (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

  • Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity (Broth Microdilution Method):

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Biological_Assay_Workflow cluster_anticancer Anticancer Assay (MTT) cluster_antimicrobial Antimicrobial Assay (MIC) Cell_Seeding Seed Cancer Cells Compound_Treatment_Cancer Treat with Compounds Cell_Seeding->Compound_Treatment_Cancer MTT_Addition Add MTT Reagent Compound_Treatment_Cancer->MTT_Addition Absorbance_Reading Read Absorbance MTT_Addition->Absorbance_Reading IC50_Calc Calculate IC₅₀ Absorbance_Reading->IC50_Calc Serial_Dilution Serial Dilution of Compounds Inoculation Inoculate with Microbes Serial_Dilution->Inoculation Incubation Incubate Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination Test_Compounds Test Compounds Test_Compounds->Compound_Treatment_Cancer Test_Compounds->Serial_Dilution

Workflow for evaluating the biological activity of the compounds.

Conclusion

The comparison between this compound and 3-(Phenylamino)propanoic acid highlights the significant impact of halogenation on the physicochemical properties of a molecule. The increased molecular weight and expected higher lipophilicity of the brominated compound suggest that it may exhibit enhanced biological activity compared to its non-brominated counterpart. However, a lack of direct comparative experimental data necessitates further investigation to confirm these hypotheses. The provided experimental protocols offer a framework for the synthesis, characterization, and biological evaluation of these compounds to elucidate their therapeutic potential. The inferred involvement of PXR and AhR signaling pathways provides a starting point for mechanistic studies. This guide serves as a valuable resource for researchers interested in exploring the structure-activity relationships of arylpropanoic acid derivatives for the development of novel therapeutic agents.

References

Investigating the Cross-Reactivity of 3-((4-Bromophenyl)amino)propanoic Acid in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for investigating the biological activity and potential cross-reactivity of 3-((4-bromophenyl)amino)propanoic acid. Due to the limited publicly available data on the specific biological targets of this compound, which is often utilized as a PROTAC (Proteolysis Targeting Chimera) linker, this document outlines a proposed series of experiments to elucidate its pharmacological profile.[1][2] The guide compares the subject compound to structurally similar molecules with known biological activities to inform the experimental design.

Introduction and Rationale

This compound is a synthetic organic compound. While its primary documented application is in the construction of PROTACs, its structural similarity to other biologically active molecules warrants an investigation into its own potential pharmacological effects and off-target activities.[2] Understanding this potential for cross-reactivity is crucial for interpreting the results of studies involving PROTACs that incorporate this linker and for exploring any potential therapeutic applications of the compound itself.

Derivatives of structurally related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have demonstrated antimicrobial and anticancer properties.[3][4][5] Furthermore, other bromophenyl-containing molecules have been investigated for a range of biological activities, including antidiabetic and antimicrobial effects.[6][7] These findings suggest that this compound could potentially interact with various biological targets.

This guide proposes a systematic investigation of the cross-reactivity of this compound against a panel of targets, with a focus on kinases, G-protein coupled receptors (GPCRs), and nuclear receptors, as these are common targets for structurally similar compounds.

Comparative Compounds

To provide a meaningful comparison, the following compounds are proposed for parallel screening:

  • 3-((4-Hydroxyphenyl)amino)propanoic acid: A close structural analog with documented antimicrobial and anticancer activities.[3][4][5]

  • GW9662 (a 4-bromophenyl derivative): A known antagonist of the nuclear receptor PPAR-γ, to assess potential activity at this target.

  • Sorafenib (a multi-kinase inhibitor with a 4-bromophenyl moiety): To evaluate potential cross-reactivity with a broad range of kinases.

Proposed Experimental Investigation

A tiered approach is recommended to efficiently screen for biological activity and assess cross-reactivity.

Tier 1: Broad Panel Screening

The initial step involves screening this compound and the comparator compounds against a broad panel of biological targets at a single high concentration (e.g., 10 µM). This will help identify potential areas of biological activity.

Table 1: Proposed Broad Panel Screening Targets

Target ClassRepresentative PanelAssay Type
Kinases KinomeScan (e.g., DiscoverX)Binding Assay
GPCRs GPCRScan (e.g., Eurofins)Binding Assay
Nuclear Receptors Nuclear Receptor Profiling PanelLigand Binding Assay
Ion Channels Ion Channel PanelElectrophysiology or Binding Assay
Transporters Transporter PanelUptake or Binding Assay
Tier 2: Dose-Response Analysis

For any "hits" identified in Tier 1 (e.g., >50% inhibition), a full dose-response analysis should be performed to determine the potency (e.g., IC50 or EC50) of the compounds.

Table 2: Hypothetical Dose-Response Data

CompoundTargetIC50 / EC50 (µM)
This compoundKinase X> 100
This compoundGPCR Y25.3
3-((4-Hydroxyphenyl)amino)propanoic acidKinase X8.7
3-((4-Hydroxyphenyl)amino)propanoic acidGPCR Y15.1
GW9662PPAR-γ0.003
SorafenibKinase X0.09
Tier 3: Cellular and Functional Assays

To validate the findings from the biochemical assays and to assess the functional consequences of target engagement, cellular assays are essential.

Table 3: Proposed Cellular and Functional Assays

TargetCellular AssayEndpoint
Kinase X Phospho-protein Western BlotSubstrate phosphorylation
GPCR Y cAMP Assay or Calcium Flux AssaySecond messenger levels
PPAR-γ Reporter Gene AssayTranscriptional activation

Experimental Protocols

Kinase Binding Assay (Example: KinomeScan)

Objective: To assess the binding affinity of the test compounds against a large panel of human kinases.

Methodology:

  • Test compounds are incubated with DNA-tagged kinases and an immobilized, active-site directed ligand.

  • The amount of kinase captured on the solid support is measured via quantitative PCR of the DNA tag.

  • The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control.

GPCR Binding Assay (Radioligand Binding)

Objective: To determine the ability of test compounds to displace a radiolabeled ligand from a specific GPCR.

Methodology:

  • Cell membranes expressing the target GPCR are incubated with a known concentration of a specific radioligand and varying concentrations of the test compound.

  • After incubation, the membranes are washed to remove unbound radioligand.

  • The amount of bound radioactivity is measured using a scintillation counter.

  • The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

Objective: To measure the effect of the test compounds on the phosphorylation of a specific kinase substrate in a cellular context.

Methodology:

  • Cells are treated with varying concentrations of the test compounds for a specified time.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with a primary antibody specific for the phosphorylated substrate, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • The signal is detected using a chemiluminescent substrate and imaged.

Visualizations

Experimental_Workflow Start Start: this compound & Comparator Compounds Tier1 Tier 1: Broad Panel Screening (Kinases, GPCRs, NRs, etc.) Start->Tier1 Tier1_Results Identify 'Hits' (e.g., >50% Inhibition) Tier1->Tier1_Results Tier2 Tier 2: Dose-Response Analysis (Determine IC50/EC50) Tier1_Results->Tier2 'Hits' Tier2_Results Quantify Potency Tier2->Tier2_Results Tier3 Tier 3: Cellular & Functional Assays (Western Blot, Reporter Assays, etc.) Tier2_Results->Tier3 Tier3_Results Assess Functional Activity & Cellular Effects Tier3->Tier3_Results Conclusion Conclusion: Cross-Reactivity Profile Tier3_Results->Conclusion

Caption: Proposed experimental workflow for assessing cross-reactivity.

Signaling_Pathway Compound This compound (Hypothetical Interaction) GPCR GPCR 'Y' Compound->GPCR ? G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA Substrate Cellular Substrates PKA->Substrate Response Cellular Response Substrate->Response

Caption: Hypothetical GPCR signaling pathway for investigation.

Conclusion

The investigation outlined in this guide provides a comprehensive strategy for characterizing the biological activity and cross-reactivity of this compound. By employing a tiered screening approach and comparing its activity to relevant compounds, researchers can build a detailed pharmacological profile. This information is critical for the interpretation of data from studies using PROTACs containing this linker and for the potential identification of novel therapeutic applications for this class of molecules. The proposed experiments will generate valuable data to guide future research and development efforts.

References

Safety Operating Guide

Navigating the Disposal of 3-((4-Bromophenyl)amino)propanoic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-((4-Bromophenyl)amino)propanoic acid as a hazardous halogenated organic compound. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. The primary and required method for its disposal is through a licensed hazardous waste disposal service.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established safety protocols for the disposal of halogenated aromatic amines and carboxylic acids, which are classes of compounds that may present toxicological and environmental hazards.

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.

Recommended Personal Protective Equipment:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes.

Step-by-Step Disposal Protocol

The cornerstone of proper chemical disposal is the segregation and clear labeling of waste streams. This ensures safe handling and compliant disposal by your institution's environmental health and safety (EHS) office or a contracted waste management provider.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound. This includes unused or expired pure compounds, reaction residues, contaminated labware (such as pipette tips, weighing papers, and gloves), and solutions.

    • This compound is a halogenated organic substance due to the presence of bromine. It must be segregated into a designated "Halogenated Organic Waste" stream.[1][2]

    • Crucially, do not mix halogenated waste with non-halogenated waste. This practice is essential as it impacts the disposal method and cost.[1]

  • Waste Collection and Containment:

    • Solid Waste: Collect solid this compound and any contaminated disposable materials in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.[3] The container must be kept closed except when actively adding waste.[3]

    • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container. This container must also be clearly labeled as "Halogenated Organic Liquid Waste."

  • Labeling:

    • All waste containers must be accurately labeled. The label should include:

      • The full chemical name: "Waste this compound"

      • The words "Hazardous Waste"

      • The date when waste was first added to the container (accumulation start date).

      • Known hazard classifications (e.g., "Irritant," "Toxic"). Based on similar compounds, it may cause skin, eye, and respiratory irritation.[4]

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

    • The storage area should be cool, dry, and well-ventilated.

    • Ensure that incompatible waste streams are physically separated to prevent accidental mixing.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to schedule a pickup for the hazardous waste.

    • Do not allow hazardous waste to accumulate in the laboratory for extended periods.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below provides hazard classifications for a structurally similar compound, 3-Amino-3-(4-bromophenyl)propanoic acid, which can serve as a precautionary reference.

Hazard Classification (CLP)CodeDescriptionSource
Skin IrritationH315Causes skin irritation[4]
Serious Eye IrritationH319Causes serious eye irritation[4]
Specific Target Organ ToxicityH335May cause respiratory irritation[4]

Experimental Protocols

As this document focuses on disposal, no experimental protocols for the use of this compound are provided. All laboratory procedures involving this chemical should be preceded by a thorough risk assessment. In the event of a spill, treat it as a hazardous chemical incident. Absorb spills with an inert material (such as vermiculite or sand), collect the material into a sealed container, and dispose of it as halogenated organic waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_stream Waste Characterization cluster_containment Containment & Labeling cluster_final Final Disposal start Start: Generation of Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood is_solid Solid Waste? fume_hood->is_solid solid_container Collect in Labeled 'Halogenated Solid Waste' Container is_solid->solid_container Yes liquid_container Collect in Labeled 'Halogenated Liquid Waste' Container is_solid->liquid_container No seal_container Keep Container Sealed solid_container->seal_container liquid_container->seal_container storage Store in Designated Satellite Accumulation Area seal_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end End: Compliant Disposal ehs_contact->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-((4-Bromophenyl)amino)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 3-((4-Bromophenyl)amino)propanoic acid (CAS No. 90561-83-4). The following safety and handling information is inferred from the known hazards of its primary structural components: 4-bromoaniline and propanoic acid, as well as general safety protocols for N-aryl and brominated aromatic compounds. This guide is intended for use by trained professionals in a laboratory setting.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines essential personal protective equipment (PPE), safe handling procedures, and emergency protocols to ensure a secure laboratory environment.

I. Hazard Analysis and Personal Protective Equipment (PPE)

Due to its molecular structure, this compound is anticipated to share hazards with both aromatic amines and carboxylic acids. The presence of a brominated phenyl group suggests potential for toxicity and environmental persistence.

Inferred Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][2][3][4] May cause severe skin burns and eye damage based on the propanoic acid component.[5][6][7]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][3][4]

  • Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure, particularly affecting the blood, kidneys, and liver, similar to 4-bromoaniline.[1][2]

  • Methemoglobinemia: Aromatic amines can lead to methemoglobinemia, characterized by cyanosis (bluish discoloration of the skin).[1]

Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[1][4][8]To protect against splashes that can cause serious eye irritation or damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.[9]To prevent skin contact, as the substance is likely to be harmful upon dermal absorption and cause skin irritation.[1][2][3][4]
Skin and Body Protection A lab coat, closed-toe shoes, and long pants are mandatory. For larger quantities, consider a chemically resistant apron or suit.To protect against skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.To prevent inhalation, which may be harmful and cause respiratory irritation.[1][3][4]

II. Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Keep the container tightly closed. The compound may be light-sensitive; store in an opaque container or in a dark location.[2][3]

2. Handling and Use:

  • All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.

  • Avoid generating dust. If weighing the solid, do so carefully on a tared weigh boat within the fume hood.

  • Use dedicated, clean glassware and utensils.

  • Prepare solutions by slowly adding the solid to the solvent to avoid splashing.

  • Ensure an eyewash station and safety shower are readily accessible.[1]

3. Spill Management:

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

4. First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention if irritation persists or if a large area is exposed.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

III. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., gloves, weigh boats), in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[9]

IV. Data Presentation

Since no specific experimental data is available for this compound, the following table summarizes key data for its constituent parts.

Property4-Bromoaniline[1][2]Propanoic Acid[5][6]
Molecular Formula C₆H₆BrNC₃H₆O₂
Molecular Weight 172.02 g/mol 74.08 g/mol
Appearance Gray to brown crystalsColorless liquid
Melting Point 60-65 °C-21 °C
Boiling Point 230-250 °C141 °C
Flash Point 110 °C51 °C
Solubility in Water Insoluble in cold waterMiscible

V. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS (Surrogate Data) & SOP B Don Appropriate PPE A->B C Prepare Fume Hood & Equipment B->C D Weigh Compound in Fume Hood C->D E Perform Experiment D->E F Monitor for Spills or Exposure E->F G Decontaminate Glassware & Surfaces F->G J Spill or Exposure Occurs F->J H Segregate & Label Waste G->H I Dispose of Waste via EHS H->I M Safe Completion I->M End of Process K Follow First Aid Procedures J->K L Notify Supervisor & EHS K->L

Caption: Safe Handling Workflow Diagram

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4-Bromophenyl)amino)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-((4-Bromophenyl)amino)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.